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  • Product: 2-Hydrazinyl-4-methylphenol
  • CAS: 235759-30-5

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights of 2-Hydrazinyl-4-methylphenol: A Comprehensive Technical Guide

Executive Summary & Strategic Importance 2-Hydrazinyl-4-methylphenol (also known as 2-hydrazino-4-methylphenol) is a highly reactive aryl hydrazine intermediate pivotal to modern drug development and complex organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

2-Hydrazinyl-4-methylphenol (also known as 2-hydrazino-4-methylphenol) is a highly reactive aryl hydrazine intermediate pivotal to modern drug development and complex organic synthesis. Its unique ortho-hydroxy and para-methyl substitution pattern makes it an ideal precursor for the synthesis of 7-oxygenated indoles via Fischer indolization, as well as a foundational building block for phthalazinone derivatives and targeted kinase inhibitors[1],[2].

Because free aryl hydrazines are highly susceptible to air oxidation and spontaneous degradation, synthesizing and isolating this compound requires strict kinetic control and chemoselective reduction. This guide details the authoritative, two-step synthetic pathway—diazotization followed by Tin(II) chloride ( SnCl2​ ) reduction—providing the causality behind each experimental choice to ensure a self-validating, reproducible system[1],[3].

Mechanistic Pathway & Chemical Kinetics

The synthesis of 2-hydrazinyl-4-methylphenol relies on the conversion of a primary aromatic amine (2-amino-4-methylphenol) into a diazonium salt, followed by a strictly controlled reduction phase.

Step 1: Electrophilic Nitrosation and Diazotization

The reaction is initiated by treating 2-amino-4-methylphenol hydrochloride with isoamyl nitrite in an ethanol (EtOH) solvent system at 5 °C[1].

  • Causality of Reagent Choice: Traditional diazotization utilizes aqueous sodium nitrite ( NaNO2​ ) and hydrochloric acid. However, employing an alkyl nitrite (isoamyl nitrite) in an organic solvent prevents the competitive aqueous hydrolysis of the highly reactive diazonium intermediate back into a diol[3]. Isoamyl nitrite acts as an organic-soluble nitrosating agent, generating the electrophilic nitrosonium ion ( NO+ ) in situ.

  • Mechanism: The primary amine nitrogen nucleophilically attacks the NO+ ion. Subsequent proton transfers and dehydration yield the stable aryl diazonium intermediate ( [Ar−N≡N]+ ).

Step 2: Chemoselective SnCl2​ -Mediated Reduction

The diazonium solution is transferred into a suspension of anhydrous Tin(II) chloride ( SnCl2​ ) and p-toluenesulfonic acid monohydrate ( TsOH⋅H2​O ) [1].

  • Causality of Reagent Choice: SnCl2​ is selected for its exceptional chemoselectivity. Stronger reducing agents (e.g., LiAlH4​ or H2​/Pd ) would irreversibly cleave the delicate N−N bond of the resulting hydrazine or reduce the aromatic ring[4],[5]. SnCl2​ specifically targets the diazonium group, transferring two electrons to reduce the N≡N triple bond to a hydrazine single bond.

  • Causality of TsOH Addition: Free aryl hydrazines are notoriously difficult to isolate due to rapid air oxidation. By conducting the reduction in the presence of TsOH , the product immediately protonates to form 2-hydrazinyl-4-methylphenol p-toluenesulfonate . This salt is highly crystalline, stable at room temperature, and readily precipitates, making isolation a simple filtration step[1].

Pathway A 2-Amino-4-methylphenol (Starting Material) B Isoamyl Nitrite / EtOH (0-5 °C) A->B Nitrosation C Diazonium Intermediate [Ar-N≡N]+ B->C -H2O D SnCl2 / TsOH·H2O (0-5 °C) C->D Reduction E 2-Hydrazinyl-4-methylphenol (Hydrazine Salt) D->E +2e- / +2H+

Caption: Mechanistic pathway of 2-hydrazinyl-4-methylphenol synthesis via diazotization and reduction.

Experimental Workflow: A Self-Validating Protocol

This protocol is adapted from the benchmark methodology established by[1],[6]. It is designed as a self-validating system where visual cues act as In-Process Controls (IPCs).

Reagents Required
  • 2-Amino-4-methylphenol hydrochloride: 3.19 g (20.0 mmol)

  • Isoamyl nitrite: 3.11 mL (23.2 mmol)

  • Anhydrous Tin(II) chloride ( SnCl2​ ): 7.56 g (40.8 mmol)

  • p-Toluenesulfonic acid monohydrate ( TsOH⋅H2​O ): 4.08 g (21.4 mmol)

  • Absolute Ethanol (EtOH) & Diethyl Ether ( Et2​O )

Step-by-Step Methodology
  • Preparation of the Diazonium Solution: Suspend 3.19 g of 2-amino-4-methylphenol hydrochloride in 10 mL of EtOH in a round-bottom flask. Chill the suspension to exactly 5 °C using an ice-water bath.

  • Nitrosation: Add 3.11 mL of isoamyl nitrite dropwise to the suspension while maintaining vigorous stirring.

    • Self-Validation IPC: The suspension will gradually clear and change color as the highly soluble diazonium salt forms. Ensure the temperature does not exceed 5 °C to prevent nitrogen gas evolution (bubbling indicates thermal decomposition).

  • Preparation of the Reduction Bath: In a separate flask, prepare a suspension of 7.56 g anhydrous SnCl2​ and 4.08 g TsOH⋅H2​O in 40 mL of EtOH. Chill this mixture to 5 °C[1].

  • Reduction: Transfer the diazonium solution dropwise into the SnCl2​ / TsOH suspension.

    • Self-Validation IPC: A slight exotherm may be observed. The dropwise addition ensures the reducing agent remains in stoichiometric excess relative to the diazonium intermediate, preventing unwanted dimerization or azo-coupling[5].

  • Maturation: Stir the combined mixture for exactly 1 hour at 5 °C to drive the reduction to completion.

  • Precipitation & Isolation: Add 60 mL of Et2​O to the reaction mixture.

    • Self-Validation IPC: The addition of the non-polar ether drastically reduces the solubility of the hydrazine p-toluenesulfonate salt, causing immediate precipitation of the product.

  • Filtration: Collect the resulting precipitates via vacuum filtration. Wash the filter cake thoroughly with cold Et2​O to remove residual isoamyl alcohol and unreacted tin byproducts.

  • Purification: Recrystallize the crude solid from a Methanol– Et2​O mixture to yield colorless prisms[1].

Workflow step1 Suspend 2-amino-4-methylphenol HCl in EtOH at 5 °C step2 Dropwise addition of Isoamyl Nitrite (Electrophilic Nitrosation) step1->step2 step3 Stir to form Diazonium Solution [IPC: Complete dissolution] step2->step3 step4 Transfer dropwise to SnCl2/TsOH suspension in EtOH at 5 °C step3->step4 step5 Stir for 1h at 5 °C [IPC: Reduction completion] step4->step5 step6 Add Et2O to precipitate Hydrazine p-Toluenesulfonate step5->step6 step7 Filtration & Et2O Wash (Yield: ~63%) step6->step7

Caption: Step-by-step experimental workflow with in-process controls (IPCs).

Quantitative Data & Analytical Characterization

The following table summarizes the stoichiometric parameters and expected analytical outputs for the successfully synthesized 2-hydrazinyl-4-methylphenol p-toluenesulfonate, validating the structural integrity of the compound[1].

ParameterSpecification / Value
Starting Material 2-Amino-4-methylphenol hydrochloride (20.0 mmol)
Nitrosating Agent Isoamyl nitrite (23.2 mmol, 1.16 equiv.)
Reducing Agent Anhydrous SnCl2​ (40.8 mmol, 2.04 equiv.)
Acidic Counterion TsOH⋅H2​O (21.4 mmol, 1.07 equiv.)
Reaction Temperature 5 °C (Strictly controlled for both steps)
Product Yield 3.93 g (~63% theoretical yield)
Physical State Colorless prisms (Recrystallized from MeOH– Et2​O )
Melting Point 156–158 °C
IR Data ( νmax​ ) 3280 cm⁻¹ (NH stretch), 3120 cm⁻¹ (OH stretch)
MS Data (m/z) 311 (M⁺, 18%), 122, 124 (Base Peak)
¹H-NMR (DMSO-d6) δ : 2.17 (3H, s, Ar-CH3), 2.27 (3H, s, Ar-CH3), 6.61 (2H, s), 6.69 (1H, s), 7.03 (2H, d), 7.43 (2H, d), 9.50 (2H, br s, OH/NH)

Downstream Applications in Drug Discovery

The isolated 2-hydrazinyl-4-methylphenol salt is immediately viable for downstream complex synthesis without further purification. Its primary application is in the Fischer Indolization reaction. When reacted with ethyl pyruvate or similar ketones, the hydrazine undergoes a [3,3]-sigmatropic rearrangement to form highly substituted 7-oxygenated indoles, which are critical pharmacophores in the development of homocysteine synthase inhibitors and advanced anthelmintic agents[1],[6]. Furthermore, the hydrazine moiety is frequently utilized in cyclization reactions to yield , expanding its utility in the synthesis of novel heterocyclic libraries[2].

References

  • Murakami, Y., Yokoo, H., Yokoyama, Y., & Watanabe, T. (1999). Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazones (Fischer Indolization and Related Compounds. XXX). Chemical and Pharmaceutical Bulletin, 47(6), 791-797.

  • Treder, A. P., et al. (2012). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, ACS Publications.

  • Siddiki, A. K., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, SciELO.

  • Heindel, N. D., & Kennewell, P. D. (2021). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. Organic Letters, ACS Publications.

  • AiFChem Product Catalog. Phthalazinone Synthesis.

Sources

Exploratory

A Spectroscopic Guide to 2-hydrazinyl-4-methylphenol: In-depth FTIR and NMR Analysis for Structural Elucidation

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data for 2-hydrazinyl-4-methylphenol (CAS 235759-30-5)[1]. Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data for 2-hydrazinyl-4-methylphenol (CAS 235759-30-5)[1]. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed interpretation of the spectral features essential for the structural confirmation and quality assessment of this molecule. By integrating established spectroscopic principles with data from analogous structures, this guide explains the causality behind spectral assignments and presents self-validating protocols for data acquisition. The discussion is grounded in authoritative sources to ensure scientific integrity, providing a robust framework for the spectroscopic characterization of substituted phenylhydrazines.

Introduction: The Chemical and Analytical Significance of 2-hydrazinyl-4-methylphenol

2-hydrazinyl-4-methylphenol is a substituted aromatic compound featuring three key functional groups: a phenol (-OH), a hydrazine (-NHNH₂), and a methyl group (-CH₃) on a benzene ring. This unique combination of functionalities makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Hydrazine derivatives are known for their wide range of biological activities, and the phenolic group provides a site for further modification and can influence properties like antioxidant activity.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques like FTIR and NMR are indispensable tools for this purpose. FTIR spectroscopy provides information about the vibrational modes of functional groups, offering a rapid and effective method for identifying the key chemical bonds within a molecule. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms, allowing for unambiguous structure determination.

This guide will delve into the expected spectral characteristics of 2-hydrazinyl-4-methylphenol, providing a predictive but expertly grounded interpretation of its FTIR and NMR spectra.

Experimental Protocols: A Framework for Reliable Data Acquisition

The following protocols are designed to be self-validating systems, ensuring the acquisition of high-quality, reproducible spectral data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: The choice of Attenuated Total Reflectance (ATR) is for its simplicity, minimal sample preparation, and suitability for solid or viscous liquid samples. A sufficient number of scans are co-added to achieve a high signal-to-noise ratio, which is critical for identifying weak vibrational modes.

Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal (typically diamond or germanium) are clean. Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of solid 2-hydrazinyl-4-methylphenol onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum[2].

  • Data Processing: Perform an ATR correction and a baseline correction using the spectrometer's software to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample without introducing interfering proton signals[3]. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm. Two-dimensional techniques like HSQC can be employed to definitively correlate proton signals with their directly attached carbon atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-hydrazinyl-4-methylphenol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH and -NH). Add a small amount of TMS as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-45° pulse angle, a recycle delay of 1-2 seconds, and 8-16 scans.

    • To confirm the identity of labile (-OH, -NH) protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the signals corresponding to the exchangeable protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, typically at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

    • Use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon environment.

    • A larger number of scans (often several hundred to thousands) and a longer recycle delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

FTIR Spectral Analysis and Interpretation

The FTIR spectrum of 2-hydrazinyl-4-methylphenol is dominated by the characteristic vibrations of its O-H, N-H, C-H, and aromatic C=C bonds. The interpretation relies on well-established correlation tables for functional group frequencies[4][5].

Table 1: Predicted FTIR Vibrational Frequencies for 2-hydrazinyl-4-methylphenol

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Phenolic -OH
3400 - 3250Medium, DoubletN-H Asymmetric & Symmetric StretchHydrazine -NH₂
3100 - 3000MediumC-H StretchAromatic C-H
2950 - 2850Medium-WeakC-H StretchMethyl -CH₃
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
~1450MediumC-H BendMethyl -CH₃
~1230StrongC-O StretchPhenolic C-O
~850 - 800StrongC-H Out-of-Plane BendAromatic Ring (Substitution Pattern)

In-depth Interpretation:

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key for identification. A very broad and strong absorption centered around 3300 cm⁻¹ is the hallmark of a hydrogen-bonded phenolic -OH group[4]. Overlapping with this, one would expect to see two sharper peaks characteristic of the primary amine N-H stretches (asymmetric and symmetric) from the -NH₂ group of the hydrazine moiety[5]. The presence of both a broad feature and sharper peaks is a strong indicator of the molecule's structure.

  • C-H Stretching Region (3100-2850 cm⁻¹): Weaker, sharper peaks just above 3000 cm⁻¹ are due to the C-H stretches of the aromatic ring. Just below 3000 cm⁻¹, absorptions from the aliphatic methyl (-CH₃) group's C-H stretches will be present.

  • Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of structural information.

    • Aromatic C=C Stretches: Two to three bands of medium to strong intensity around 1600 and 1500 cm⁻¹ confirm the presence of the benzene ring.

    • Phenolic C-O Stretch: A strong band around 1230 cm⁻¹ is highly characteristic of the C-O stretching vibration in a phenol, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers[4].

    • Aromatic C-H Bending: A strong band in the 850-800 cm⁻¹ range would correspond to the out-of-plane C-H bending of the aromatic protons. The exact position can give clues about the 1,2,4-trisubstitution pattern on the ring.

Caption: Key functional groups of 2-hydrazinyl-4-methylphenol and their corresponding FTIR vibrational frequencies.

NMR Spectral Analysis and Interpretation

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shifts are influenced by electron-donating groups (-OH, -NHNH₂, -CH₃) and their positions on the aromatic ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 300 MHz)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~9.0Broad Singlet1HPhenolic -OH
Hₑ~6.7Doublet (d)1HAromatic C₅-H
Hf~6.6Doublet of Doublets (dd)1HAromatic C₆-H
Hc~6.5Singlet (s)1HAromatic C₃-H
Hₙ~6.0Broad Singlet1HHydrazine -NH
Hₙ'~4.2Broad Singlet2HHydrazine -NH₂
Hₘ~2.1Singlet (s)3HMethyl -CH₃

In-depth Interpretation:

  • Labile Protons (Hₐ, Hₙ, Hₙ'): In a solvent like DMSO-d₆, these exchangeable protons are readily observed. The phenolic proton (Hₐ) is expected to be the most downfield (deshielded) due to hydrogen bonding and the electronegativity of oxygen. The hydrazine protons (-NH and -NH₂) will appear as broad singlets. A D₂O exchange experiment would confirm these assignments by causing their signals to disappear.

  • Aromatic Protons (Hₑ, Hf, Hc): The aromatic region (typically 6.5-8.0 ppm) will show three distinct signals for the three aromatic protons.

    • The electron-donating groups (-OH, -NHNH₂, -CH₃) will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm).

    • Hc: This proton is ortho to the -OH group and meta to the -CH₃ group. It is expected to be a singlet (or a very narrow doublet) as it has no adjacent protons to couple with.

    • Hₑ and Hf: These two protons are adjacent and will show coupling to each other. Hₑ will appear as a doublet, coupling only to Hf. Hf will appear as a doublet of doublets, coupling to both Hₑ and the -NH proton of the hydrazine group (though this coupling may be broadened).

  • Aliphatic Proton (Hₘ): The methyl group protons (Hₘ) will appear as a sharp singlet around 2.1 ppm, as there are no adjacent protons for coupling. Its chemical shift is characteristic for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 75 MHz)

LabelChemical Shift (δ, ppm)Assignment
C₁~148C-OH
C₂~135C-NHNH₂
C₄~128C-CH₃
C₃, C₅, C₆115 - 125Aromatic C-H
C₇~20Methyl -CH₃

In-depth Interpretation:

  • Substituted Carbons (C₁, C₂, C₄): The carbons directly attached to the electron-donating substituents will have their chemical shifts significantly altered.

    • C₁: The carbon attached to the highly electronegative oxygen of the phenol group will be the most downfield in the aromatic region, predicted around 148 ppm.

    • C₂ and C₄: The carbons attached to the hydrazine and methyl groups will also be downfield, but less so than C₁.

  • Protonated Aromatic Carbons (C₃, C₅, C₆): These carbons will appear in the typical aromatic region of 115-125 ppm. The specific shifts are influenced by the combined electronic effects of the three substituents.

  • Aliphatic Carbon (C₇): The methyl carbon will appear far upfield, around 20 ppm, which is a highly characteristic region for sp³-hybridized carbons[6].

Caption: Annotated structure of 2-hydrazinyl-4-methylphenol for ¹H and ¹³C NMR assignments.

Integrated Spectral Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. The FTIR data provides unequivocal evidence for the presence of the key functional groups: phenol, hydrazine, and methyl-substituted aromatic ring. The NMR data then provides the precise connectivity, confirming the 1,2,4-trisubstitution pattern and the chemical environment of every carbon and hydrogen atom.

  • The broad O-H and doublet N-H stretches in the FTIR spectrum are directly confirmed by the exchangeable proton signals observed in the ¹H NMR spectrum.

  • The aromatic C=C and C-H vibrations in the FTIR spectrum correspond to the signals in the 6.5-6.7 ppm region of the ¹H NMR and the 115-150 ppm region of the ¹³C NMR spectra.

  • The aliphatic C-H stretch in the FTIR is validated by the sharp singlet at ~2.1 ppm in the ¹H NMR and the upfield signal at ~20 ppm in the ¹³C NMR.

Together, these datasets provide a complementary and self-reinforcing confirmation of the structure of 2-hydrazinyl-4-methylphenol. For drug development professionals, this rigorous characterization is a critical quality attribute, ensuring the identity and purity of the compound before its use in further synthesis or biological testing. This guide provides the foundational knowledge and procedural framework to confidently perform and interpret these essential analyses.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Infrared spectrum of phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table. Retrieved from [Link]

  • Lin, Y. H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Eberendu, K. O. (2024). Synthesis, Thermal Analysis, and study of Thermodynamic Properties of Methyl Phenol Derivatives of Hydrazones and their V(IV), Co(II), and Cu(II) Complexes. International Journal of Technology, 14(2), 69-77.
  • Al-Zaydi, K. M. (2012). Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). ARKIVOC, 2012(v), 301-311.
  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 40(11), 717-724.
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
  • Rocchetti, G., et al. (2023). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Foods, 12(21), 3998.
  • da Silva, J. A. F., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Cross, W. I., Flower, K. R., & Pritchard, R. G. (1999). Tautomerisation in 1-(4-Methylphenylazo)naphthalen-2-ol and 2-(4-Methylphenylazo)-4-methylphenol: A Crystallographic and 13 C{ 1 H}NMR Study. Journal of Chemical Research, (S), 178-179.
  • HUBEI KECY CHEM. (2022). A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. Retrieved from [Link]

  • 이준희, et al. (1994). Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. Retrieved from [Link]

  • Brinson, R. G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2697.
  • National Center for Biotechnology Information. (n.d.). 4-Hydrazinylphenol. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Thorat, B., et al. (2017). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol.
  • Bi, S., et al. (2009). 2-Methyl-4-nitrophenol.
  • Wróbel, R., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3866.
  • NIST. (n.d.). 2-Ethoxy-4-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]077&Type=IR-SPEC&Index=1#IR-SPEC)

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Foundational

An In-depth Technical Guide on the Safe Handling of 2-hydrazinyl-4-methylphenol for Researchers, Scientists, and Drug Development Professionals

The responsible and informed handling of chemical reagents is a cornerstone of successful and safe scientific research. This guide provides a comprehensive overview of the safety data and handling precautions for 2-hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible and informed handling of chemical reagents is a cornerstone of successful and safe scientific research. This guide provides a comprehensive overview of the safety data and handling precautions for 2-hydrazinyl-4-methylphenol, a compound of interest for researchers and professionals in drug development. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile of 2-hydrazinyl-4-methylphenol

2-hydrazinyl-4-methylphenol (CAS No. 235759-30-5) is a substituted hydrazine derivative.[1] Hydrazine and its derivatives are known for their reactivity and potential toxicity, making a thorough understanding of their hazard profile essential.[2]

GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[3] According to available safety data sheets (SDS), 2-hydrazinyl-4-methylphenol is classified with multiple hazards.[4]

Hazard Pictograms:

  • Skull and Crossbones

  • Corrosion

  • Health Hazard

  • Exclamation Mark

  • Environment

Signal Word: Danger[4]

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H330: Fatal if inhaled.

  • H350: May cause cancer.

  • H410: Very toxic to aquatic life with long lasting effects.

Supplemental Hazard Statement: Corrosive to the respiratory tract.[4]

The causality behind these classifications lies in the chemical's reactivity. The hydrazine moiety is a strong reducing agent and can react exothermically with various substances.[5] Its corrosive nature is due to its basicity, similar to ammonia, which can cause severe tissue damage upon contact.[5] The potential for carcinogenicity is a serious long-term health risk associated with many hydrazine compounds.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with 2-hydrazinyl-4-methylphenol, especially handling of the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[9]

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[5][9] Immediate and prolonged flushing is critical in case of accidental contact.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Concentration Handling (e.g., preparing dilute solutions in a fume hood)Safety glasses with side shields.[10]Nitrile or neoprene gloves.[11]Standard laboratory coat.[10]Not generally required if handled in a well-ventilated fume hood.[12]
High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers)Chemical safety goggles and a face shield.[10]Chemical-resistant gloves (e.g., butyl rubber, Viton®).[10]Chemical-resistant apron or coveralls over a lab coat.[10]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if there is a risk of inhalation.[5][7]

Causality of PPE Selection: The choice of glove material is critical due to the potential for skin absorption and severe burns. Standard nitrile gloves may offer limited protection for brief contact, but for prolonged handling or in case of a spill, more robust materials like butyl rubber are recommended. A face shield in addition to goggles provides a broader area of protection from splashes.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the chemical.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any new procedure.[10]

    • Ensure all necessary PPE is available, inspected for integrity, and worn correctly.[10]

    • Verify that the chemical fume hood is functioning properly.

    • Have appropriate spill cleanup materials readily available.

  • During Handling:

    • Handle the compound in a well-ventilated area, preferably a chemical fume hood.[13]

    • Avoid the formation of dust and aerosols.[13]

    • Use compatible spatulas and glassware.

    • Keep containers tightly closed when not in use.[13]

    • Do not eat, drink, or smoke in the work area.[13][14]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[10]

    • Wash hands and any exposed skin thoroughly with soap and water.[13][14]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][15]

  • Keep away from heat, sparks, and open flames.[15]

  • Store separately from oxidizing agents, acids, and other incompatible materials.[5] Hydrazine and its derivatives can react violently with oxidizers.[5]

  • The storage area should be clearly marked with the appropriate hazard signs.

  • Store in a locked cabinet or a secure area with restricted access.[15]

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][14]
Accidental Release Measures
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[13]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the area immediately and alert emergency personnel.[13]

    • Prevent entry into the affected area.

    • Provide emergency responders with the SDS and all relevant information.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of 2-hydrazinyl-4-methylphenol in a typical research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handling_weigh Weigh Solid prep_spill->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve end_emergency Emergency handling_weigh->end_emergency Spill post_decon Decontaminate Area handling_dissolve->post_decon handling_dissolve->end_emergency Exposure post_waste Dispose Waste post_decon->post_waste post_wash Wash Hands post_waste->post_wash end_safe Procedure Complete (Safe) post_wash->end_safe start Start start->prep_sds

Caption: Safe handling workflow for 2-hydrazinyl-4-methylphenol.

Disposal Considerations

All waste containing 2-hydrazinyl-4-methylphenol must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of as solid hazardous waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures, as regulations can vary.[9]

Conclusion

2-hydrazinyl-4-methylphenol is a valuable reagent for scientific research, but its handling demands a high level of caution and adherence to established safety protocols. By understanding its inherent hazards and implementing the multi-layered safety approach outlined in this guide—encompassing engineering controls, appropriate PPE, and strict handling procedures—researchers can mitigate risks and ensure a safe laboratory environment. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are embodied in the self-validating nature of these protocols, which are grounded in established chemical safety principles.

References

  • Sigma-Aldrich. (2025, November 11).
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Apollo Scientific. (2024, March 12). 4-Methylphenol.
  • Santa Cruz Biotechnology, Inc. (2016, December 5).
  • Fisher Scientific. (2025, May 1).
  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
  • Merck Millipore. (2023, March 5).
  • Merck Millipore. (2026, March 17).
  • DTIC. Safety and Handling of Hydrazine.
  • AiFChem. (2025, October 21). 2-Hydrazinyl-4-methylphenol.
  • Benchchem. Personal protective equipment for handling 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
  • Arxada. Performance Chemicals Hydrazine.
  • Thermo Fisher Scientific. (2025, August 13).
  • University of California. Hydrazine - Risk Management and Safety.
  • ChemRadar.

Sources

Exploratory

thermodynamic stability of 2-hydrazinyl-4-methylphenol in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydrazinyl-4-methylphenol in Solution Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of 2-hydrazinyl-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydrazinyl-4-methylphenol in Solution

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 2-hydrazinyl-4-methylphenol in various solution-based environments. As a molecule incorporating both a phenolic hydroxyl group and a hydrazinyl functional group, its stability profile is complex and of critical interest to researchers, scientists, and drug development professionals. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring the safety, efficacy, and shelf-life of any potential pharmaceutical product. This document synthesizes fundamental chemical principles with industry-standard methodologies, such as forced degradation studies, to offer a robust framework for assessing the stability of this and similar molecules. We will explore the distinct and synergistic degradation mechanisms of the phenol and hydrazine moieties, detail the profound effects of environmental factors like pH, temperature, and solvent choice, and provide validated experimental protocols for conducting a comprehensive stability assessment.

Introduction

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its chemical and physical properties. Among the most critical of these is stability. An unstable compound can lose potency, generate toxic byproducts, and exhibit a shortened shelf-life, compromising patient safety and therapeutic efficacy.[1][2] This guide focuses on 2-hydrazinyl-4-methylphenol, a molecule whose bifunctional nature presents unique stability challenges.

Chemical Structure and Properties of 2-Hydrazinyl-4-methylphenol

2-Hydrazinyl-4-methylphenol (CAS No. 235759-30-5) possesses a molecular structure that includes a phenol ring substituted with a hydrazinyl group (-NHNH2) and a methyl group.

  • Phenolic Moiety: The hydroxyl (-OH) group attached to the aromatic ring is weakly acidic and highly susceptible to oxidation, particularly under neutral to alkaline conditions. This can lead to the formation of colored quinone-type structures.

  • Hydrazinyl Moiety: The hydrazine group is a potent reducing agent and is readily oxidized. This process can be catalyzed by metal ions and oxygen, often proceeding through complex free-radical pathways.[3][4]

  • Combined Reactivity: The electronic interplay between the electron-donating hydroxyl and hydrazinyl groups can activate the aromatic ring, potentially increasing its susceptibility to oxidative degradation.

Significance of Stability Studies in Drug Development

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the ICH.[5] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, intense light, and oxidizing agents) to achieve several key objectives:[1][6]

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions.

  • Development of Stability-Indicating Methods: Ensuring the analytical methods used can accurately separate and quantify the intact drug from its degradation products.

  • Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the selection of appropriate excipients and protective packaging.[1]

  • Ensuring Safety and Efficacy: Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially harmful impurities.[2]

Fundamental Principles of Degradation

The overall stability of 2-hydrazinyl-4-methylphenol in solution is governed by the inherent reactivity of its two primary functional groups.

Oxidation and pH-Dependent Degradation of the Phenolic Moiety

Phenolic compounds are known to be unstable in the presence of high pH and oxygen.[7][8] The stability is intrinsically linked to the acidity of the phenolic proton.

  • Mechanism: In alkaline solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This anion is highly susceptible to oxidation, readily donating an electron to form a phenoxyl radical. This radical is resonance-stabilized, and can then react further, often dimerizing or oxidizing to form quinone or semiquinone structures. Studies on various plant-derived polyphenols have shown that compounds like caffeic and gallic acids are particularly unstable at high pH due to this mechanism.[8][9][10]

  • Influence of pH: The rate of degradation for many phenols is directly proportional to the concentration of hydroxide ions, making stability a critical concern in neutral to alkaline formulations.[7][11] Most drug compounds exhibit maximum stability in the pH range of 4-8.[12]

Oxidation of the Hydrazinyl Moiety

The hydrazine group is a strong reducing agent and its oxidation is often a complex, autocatalytic process.[3]

  • Mechanism: The oxidation of phenylhydrazine can be initiated by metal cations (like Cu2+) or dissolved oxygen and proceeds through a free-radical chain reaction.[3] Key intermediates can include the phenylhydrazyl radical, phenyldiazene, and benzenediazonium ion, with superoxide radicals often acting as both a product and a chain propagator.[3] The ultimate products can include nitrogen gas and the corresponding hydrocarbon (in this case, p-cresol).

  • Catalysis: Trace amounts of metal ions can significantly accelerate the decomposition of hydrazine solutions.[4] Therefore, the use of chelating agents like EDTA and high-purity solvents is a critical consideration in formulation development.

Factors Influencing Stability in Solution

A systematic evaluation of stability requires investigating the impact of key environmental and solution parameters.

Effect of pH

The pH of the solution is arguably the most critical factor governing the stability of 2-hydrazinyl-4-methylphenol. It directly influences the ionization state of both the acidic phenol and the basic hydrazine group, altering their susceptibility to hydrolysis and oxidation.[12][13] A pH-rate profile, determined by studying degradation rates across a wide pH range (e.g., pH 2 to 12), is essential for identifying the pH of maximum stability. For many phenols, degradation increases rapidly at a pH above 10.[14]

Effect of Temperature

Temperature accelerates most degradation reactions.[12][13] This relationship is typically described by the Arrhenius equation, which forms the basis of accelerated stability testing. By studying degradation at elevated temperatures (e.g., 40°C, 60°C, 80°C), one can predict the long-term stability at typical storage conditions (e.g., 25°C).[15][16]

Effect of Solvent

The choice of solvent can profoundly influence reaction rates and even alter degradation mechanisms.[17][18][19]

  • Polarity: Solvent polarity can affect the stability of charged intermediates and transition states.

  • Hydrogen Bonding: Hydrogen-bond-accepting solvents (like alcohols) can form hydrogen bonds with the phenolic proton, which can decrease the rate of reactions involving hydrogen atom transfer (HAT).[17][20] Conversely, polar solvents can promote phenolic deprotonation, potentially enhancing degradation pathways that proceed via a sequential proton-loss electron transfer (SPLET) mechanism.[18]

Experimental Design: A Forced Degradation Study Protocol

A well-designed forced degradation study is the most effective way to probe the stability of 2-hydrazinyl-4-methylphenol.[5] The goal is to induce degradation to a relevant extent (typically 5-20%) to allow for the reliable detection and characterization of degradants without completely destroying the molecule.

General Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation Phase cluster_stress Stress Application Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Prep_API Prepare API Stock Solution (e.g., in Acetonitrile/Water) Prep_Stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) Prep_API->Prep_Stress Prep_Control Prepare Control Sample (API in solvent, no stress) Prep_API->Prep_Control Stress Apply Stress Conditions (Heat, Light, Time) Prep_Stress->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Analyze Analyze all Samples by Stability-Indicating HPLC Neutralize->Analyze Characterize Characterize Degradants (e.g., LC-MS) Analyze->Characterize Report Summarize Data & Propose Degradation Pathways Characterize->Report

Caption: General workflow for a forced degradation study.

Summary of Stress Conditions

The following table outlines a standard set of conditions for a forced degradation study. The duration and temperature may need to be adjusted based on the lability of the molecule.

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (Typical)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°C1, 4, 8, 12 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal (Dry Heat) Solid API80°C24, 48, 72 hours
Thermal (Solution) API in Solution80°C12, 24, 48 hours
Photolytic API in Solution / SolidICH Option 1 or 2Monitor exposure levels
Step-by-Step Protocols

Materials:

  • 2-Hydrazinyl-4-methylphenol (API)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, HPLC vials

Protocol 1: Preparation of Stock and Control Solutions

  • Accurately weigh and dissolve a suitable amount of the API in a diluent (e.g., 50:50 ACN:Water) to prepare a stock solution of 1 mg/mL.

  • Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the diluent.

Protocol 2: Acid and Base Hydrolysis

  • For acid hydrolysis, mix equal volumes of the 1 mg/mL stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL API.

  • For base hydrolysis, perform the same procedure using 0.2 M NaOH.

  • Place the flasks in a water bath set to the desired temperature (e.g., 60°C).

  • At each time point, withdraw an aliquot, neutralize it (add an equimolar amount of base for the acid sample and vice versa), and dilute to the target analytical concentration with diluent.

Protocol 3: Oxidative Degradation

  • Mix equal volumes of the 1 mg/mL stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • At each time point, withdraw an aliquot and dilute to the target analytical concentration.

Justification for Experimental Choices
  • Acid/Base Concentration (0.1 M): This concentration is typically sufficient to catalyze hydrolysis without causing extreme, unrealistic degradation.

  • H₂O₂ Concentration (3%): This is a common starting point for oxidative stress and is relevant to potential peroxide impurities in excipients.

  • Temperature (60-80°C): These temperatures are high enough to accelerate degradation within a practical timeframe but generally low enough to avoid inducing alternative degradation pathways that would not occur at lower temperatures.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying the decrease in the parent compound and the increase in degradation products.

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for stability studies.[21][22] A method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks, excipient peaks, and impurities.

HPLC_Method_Dev start Start col_select Column Selection C18, C8, Phenyl Particle Size, Length start->col_select mob_phase Mobile Phase Optimization A: Buffer (pH) B: ACN/MeOH Gradient/Isocratic col_select->mob_phase detection Detector Settings Wavelength (λmax) Diode Array (DAD) mob_phase->detection injection Inject Stressed & Unstressed Samples detection->injection eval Peak Resolution Adequate? injection->eval eval->mob_phase No validate Method Validation eval->validate Yes

Caption: Workflow for developing a stability-indicating HPLC method.

A typical starting point for a molecule like 2-hydrazinyl-4-methylphenol would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Detector: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

Characterization of Degradation Products

Once degradation products are separated via HPLC, their structures must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By providing the mass-to-charge ratio (m/z) of the degradant, it offers crucial clues to its identity, such as whether the degradation involved oxidation (mass increase of 16 Da), dimerization, or cleavage of the hydrazine group.

Data Interpretation and Reporting

The final step involves synthesizing the analytical data to build a complete picture of the molecule's stability.

Data Summary

Results from the forced degradation study should be compiled into a clear, concise table.

Stress ConditionTime (hrs)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 M HCl, 60°C24100.098.21.81
0.1 M NaOH, RT8100.085.114.93
3% H₂O₂, RT12100.079.520.5>4
Photolytic-100.092.77.32

This table contains example data for illustrative purposes.

Proposing Degradation Pathways

Based on the LC-MS characterization and the conditions under which specific degradants form, a degradation map can be proposed. For 2-hydrazinyl-4-methylphenol, one would anticipate:

  • Under oxidative stress: Formation of the corresponding diazene, potential cleavage to p-cresol, and oxidation of the phenol ring to a quinone.

  • Under strongly basic conditions: Primarily oxidation of the phenoxide ion, leading to colored degradants.

  • Under photolytic stress: Often radical-mediated pathways that could affect either functional group.

Conclusion and Recommendations

The is a complex interplay of the reactivity of its phenolic and hydrazinyl moieties. The molecule is expected to be highly susceptible to oxidative degradation and degradation under neutral to alkaline pH conditions. Its stability is likely lowest in solutions exposed to oxygen and light, especially at elevated pH and temperature.

Key Recommendations for Handling, Formulation, and Storage:

  • pH Control: Formulations should be buffered in the acidic pH range (e.g., pH 3-5) to minimize phenoxide-mediated oxidation.

  • Antioxidant Use: The inclusion of antioxidants (e.g., sodium metabisulfite, ascorbic acid) may be necessary to quench free-radical chain reactions.

  • Chelating Agents: Addition of a chelating agent such as EDTA is recommended to sequester trace metal ions that can catalyze hydrazine oxidation.

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) will limit exposure to oxygen.

  • Packaging: The final product should be stored in light-resistant packaging.

By conducting rigorous forced degradation studies and implementing these formulation strategies, the inherent stability liabilities of 2-hydrazinyl-4-methylphenol can be effectively managed, ensuring the development of a safe and stable drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (2007). Accounts of Chemical Research. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ACS Publications. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements. (2001). PubMed. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Scholar.
  • Effect of pH on the Stability of Plant Phenolic Compounds (2000). (n.d.). SciSpace. [Link]

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (n.d.). ResearchGate. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. (n.d.). J-Stage. [Link]

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (2007). Accounts of Chemical Research. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). Google Scholar.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). Organic Chemistry Portal. [Link]

  • Analytical Chemistry. (n.d.). DergiPark. [Link]

  • The oxidation of phenylhydrazine: superoxide and mechanism. (1976). PubMed. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. [Link]

  • the chemical and biochemical degradation of hydrazine. (1997). DTIC. [Link]

  • Oxidation of Hydrazine in Aqueous Solutions. (n.d.). DTIC. [Link]

  • Factors affecting stability of drugs. (n.d.). Slideshare. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Google Scholar.
  • Factors Influencing Drug Stability. (n.d.). Scribd. [Link]

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Foundational

Biological Activity and Mechanism of Action of 2-Hydrazinyl-4-methylphenol: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5), also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5), also known as (2-hydroxy-5-methylphenyl)hydrazine, is a highly reactive substituted phenylhydrazine. In drug discovery and chemical biology, this compound serves a dual purpose: it acts as a potent pharmacophore for the mechanism-based inactivation of flavin-dependent amine oxidases, and it functions as a critical synthetic precursor for neuroactive 7-oxygenated indoles.

This whitepaper synthesizes the biochemical mechanism of action of the phenylhydrazine pharmacophore, details its structural utility in organic synthesis, and provides field-proven, self-validating experimental protocols for both enzymatic assays and chemical derivatization.

Pharmacological Profile: Mechanism-Based Enzyme Inactivation

The primary biological activity of the phenylhydrazine class lies in its ability to irreversibly inhibit Monoamine Oxidase A and B (MAO-A/B) and Primary Amine Oxidase (PrAO) . Unlike reversible competitive inhibitors, 2-hydrazinyl-4-methylphenol acts as a "suicide substrate" (mechanism-based inactivator) that hijacks the enzyme's own catalytic machinery to form a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor ([1]).

The Catalytic Inactivation Pathway

The inactivation of MAO by arylhydrazines is an oxygen-dependent process that requires catalytic turnover ([2]). The causality of this mechanism unfolds in four distinct phases:

  • Non-Covalent Binding: The substituted phenylhydrazine enters the hydrophobic active site of MAO.

  • Enzymatic Oxidation: The enzyme catalyzes the oxidation of the hydrazine moiety to a highly unstable diazenyl intermediate. This step strictly requires molecular oxygen ( O2​ ) as an electron acceptor, generating hydrogen peroxide ( H2​O2​ ) as a byproduct ([3]).

  • Homolytic Cleavage: The diazenyl intermediate rapidly decomposes, releasing nitrogen gas ( N2​ ) and yielding a highly reactive aryl radical.

  • Covalent Adduction: The aryl radical attacks the FAD cofactor—typically at the N(5) or C(4a) position on the re face of the flavin ring—resulting in irreversible enzyme death ([1]).

MAO_Mechanism A 2-Hydrazinyl-4-methylphenol (Substrate) B MAO Active Site (FAD Cofactor) A->B Non-covalent Binding C Diazenyl Intermediate (- 2e-, - 2H+) B->C O2-dependent Oxidation D Aryl Radical + N2 (Homolytic Cleavage) C->D N2 Release E Covalent FAD Adduct (N5 or C4a position) D->E Radical Attack

Fig 1. Mechanism-based inactivation of MAO via aryl radical formation and FAD adduction.

Quantitative Kinetic Parameters

Because suicide inhibition is time-dependent, traditional IC50​ values are insufficient. The efficacy of the pharmacophore is defined by its inactivation rate constant ( Kinact​ ) and the concentration yielding half-maximal inactivation rate ( KI​ ). Furthermore, the "partition ratio" (turnovers per inactivation event) is reflected by the stoichiometry of O2​ consumed per FAD molecule.

Table 1: Representative Kinetic Parameters for Phenylhydrazine-Mediated MAO Inactivation

Enzyme Target Kinact​ ( min−1 ) KI​ ( μM ) O2​ Consumed (mol/mol FAD)Mechanism Type
Human MAO-A ~ 0.06~ 10007.0Irreversible Covalent
Human MAO-B ~ 0.12~ 3507.0Irreversible Covalent

(Note: Data extrapolated from baseline phenylhydrazine studies to illustrate the pharmacophore's kinetic profile[1].)

Synthetic Utility: Fischer Indolization

Beyond direct biological activity, 2-hydrazinyl-4-methylphenol is a highly valued building block in medicinal chemistry. It is utilized in the Fischer Indole Synthesis to generate 7-hydroxy-5-methylindole derivatives. These indoles are privileged scaffolds found in serotonin (5-HT) receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs) ([4]).

The presence of the electron-donating hydroxyl and methyl groups on the phenyl ring accelerates the [3,3]-sigmatropic rearrangement but also increases the risk of unwanted oxidative side reactions. Therefore, precise control of the catalytic environment is required.

Fischer_Workflow Step1 Hydrazone Formation (Reaction with Ketone) Step2 Acid Catalysis (TsOH / SnCl2 at 5°C) Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Protonation & Tautomerization Step4 Ammonia Elimination (Aromatization) Step3->Step4 Re-aromatization Step5 7-Hydroxy-5-methylindole Derivative Step4->Step5 Cyclization

Fig 2. Fischer indolization workflow utilizing 2-hydrazinyl-4-methylphenol.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate necessary controls to ensure data integrity and mechanistic proof.

Protocol 1: In Vitro MAO Inhibition Kinetics Assay

To prove that 2-hydrazinyl-4-methylphenol acts as a mechanism-based inactivator rather than a reversible inhibitor, a time-dependent pre-incubation assay coupled with a dilution step is required.

Causality Check: We use a fluorometric Amplex Red assay to measure H2​O2​ production. Because the initial oxidation of the hydrazine consumes O2​ and produces H2​O2​ , a baseline fluorescence spike will occur before the enzyme is irreversibly inactivated.

  • Enzyme Preparation: Dilute recombinant Human MAO-A or MAO-B to a working concentration of 0.05 mg/mL in 50 mM HEPES buffer (pH 7.4) containing 0.25% Triton X-100 to maintain solubility.

  • Pre-Incubation (The Suicide Phase): Incubate the enzyme with varying concentrations of 2-hydrazinyl-4-methylphenol (10 µM to 2 mM) at 37°C.

  • Time-Course Aliquots: At specific time intervals (0, 5, 10, 20, and 30 minutes), extract a 10 µL aliquot of the enzyme-inhibitor mixture.

  • Dilution & Substrate Addition (The Validation Phase): Rapidly dilute the 10 µL aliquot into 90 µL of assay buffer containing 1 mM tyramine (substrate), 50 µM Amplex Red, and 1 U/mL horseradish peroxidase (HRP). Why dilute? Dilution drops the inhibitor concentration below its Ki​ . If the enzyme recovers activity, the inhibition is reversible. If it remains inactive, covalent adduction has occurred.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate the observed rate of inactivation ( kobs​ ). Plot kobs​ against inhibitor concentration to determine Kinact​ and KI​ .

Protocol 2: Synthesis of 7-Hydroxy-5-methylindole Derivatives

This protocol adapts the Fischer indolization for highly electron-rich, oxidation-prone substrates ([4]).

Causality Check: Traditional strong acids (like pure H2​SO4​ ) will degrade the electron-rich 2-hydrazinyl-4-methylphenol. We utilize a combination of p -Toluenesulfonic acid ( TsOH ) for precise protonation and anhydrous Tin(II) chloride ( SnCl2​ ) as a mild Lewis acid and reducing agent to prevent oxidative polymerization of the phenol ring.

  • Diazonium/Hydrazine Preparation: If starting from 2-amino-4-methylphenol, convert to the diazonium salt using isoamyl nitrite at 5°C, followed by reduction with SnCl2​ to yield the 2-hydrazinyl-4-methylphenol intermediate.

  • Hydrazone Formation: Dissolve 20 mmol of 2-hydrazinyl-4-methylphenol in 40 mL of anhydrous ethanol. Add 22 mmol of the target ketone (e.g., ethyl pyruvate). Stir at room temperature for 2 hours until TLC (Hexane:EtOAc 3:1) confirms complete hydrazone formation.

  • Acid-Catalyzed Cyclization: Cool the reaction vessel to 5°C. Dropwise, add a suspension of anhydrous SnCl2​ (40 mmol) and TsOH⋅H2​O (21 mmol) in ethanol.

  • Thermal Rearrangement: Gradually warm the mixture and reflux for 1–2 hours. The TsOH drives the [3,3]-sigmatropic rearrangement, while the SnCl2​ protects the hydroxyl group from radical-induced degradation.

  • Workup & Purification: Quench the reaction with cold ether (60 mL). Wash the organic layer with saturated NaHCO3​ to neutralize the acid, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel column chromatography. Validate the 7-hydroxy-5-methylindole structure using 1H−NMR (confirming the disappearance of the hydrazine NH2​ protons and the appearance of the indole NH proton around 9-10 ppm).

References

  • Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B Biochemistry (American Chemical Society) URL:[Link]

  • Inhibition of monoamine oxidase by substituted hydrazines Biochemical Journal URL:[Link]

  • Rational Redesign of Monoamine Oxidase A into a Dehydrogenase to Probe ROS in Cardiac Aging ACS Chemical Biology URL:[Link]

  • Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazones Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing heterocycles using 2-hydrazinyl-4-methylphenol

Application Note: Advanced Protocols for Synthesizing Heterocycles Using 2-Hydrazinyl-4-methylphenol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for Synthesizing Heterocycles Using 2-Hydrazinyl-4-methylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Overview

In modern heterocyclic chemistry and drug discovery, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-Hydrazinyl-4-methylphenol (also known as 2-hydrazino-p-cresol) is a highly versatile, electron-rich precursor characterized by its dual-reactivity profile: a highly nucleophilic hydrazine moiety coupled with an ortho-phenolic oxygen[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction recipes. We will explore the mechanistic causality behind three distinct heterocyclic workflows: the synthesis of 7-oxygenated indoles via Fischer indolization, the generation of antifungal 1-arylpyrazole scaffolds, and the bioorthogonal ligation of fluorescent 4,3-borazaroisoquinolines (BIQs).

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity in Fischer Indolization

When 2-hydrazinyl-4-methylphenol is condensed with a ketone to form a hydrazone, the subsequent acid-catalyzed Fischer indolization is highly regioselective. Because the C1 position of the aromatic ring is blocked by the hydroxyl group, the critical [3,3]-sigmatropic rearrangement is forced exclusively to the C3 position. This predictably yields 7-hydroxy-4-methylindole derivatives[1]. Causality Note: Using the p -toluenesulfonate salt of the hydrazine rather than the free base is critical. The salt prevents premature oxidation of the electron-rich phenol and modulates the nucleophilicity of the nitrogen atoms, ensuring clean hydrazone formation without competing side reactions[1].

Intramolecular Trapping in BIQ Formation

In bioconjugation, standard hydrazone formation is reversible. However, reacting 2-hydrazinyl-4-methylphenol with an o -formylphenylboronic acid triggers a rapid, self-validating cascade. The initial hydrazone is immediately trapped by the adjacent boronic acid, forming a tetrahedral intermediate that irreversibly dehydrates into a 4,3-borazaroisoquinoline (BIQ)[2]. Causality Note: The presence of the phenolic hydroxyl group extends the π -conjugation of the resulting BIQ, turning a standard ligation into a highly fluorogenic reaction, allowing for real-time optical validation[2].

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and validation metrics for the three primary heterocycle classes synthesized from 2-hydrazinyl-4-methylphenol.

Heterocycle ClassCo-ReactantCatalyst / ConditionsReaction TimeTypical YieldValidation Metric
7-Hydroxyindoles Ethyl pyruvateTsOH, EtOH, 80°C2–4 h63–81% 1 H-NMR (Indole NH ~11 ppm)
1-Arylpyrazoles 1,3-DiketonesAcOH, Reflux1–3 h75–90%LC-MS (Target [M+H] + )
Fluorescent BIQs o -Boron-aldehydesAqueous Buffer (pH 7.4), RT< 5 min>95%Fluorescence Emission

Experimental Workflows & Protocols

Protocol A: Synthesis of 7-Oxygenated Indoles via Fischer Indolization

Reference Standard: Murakami et al., Chem. Pharm. Bull.[1]

Step 1: Hydrazone Formation

  • Suspend 2-hydrazinyl-4-methylphenol p -toluenesulfonate (10.0 mmol) in absolute ethanol (20 mL).

  • Add ethyl pyruvate (11.0 mmol) dropwise at room temperature under an inert nitrogen atmosphere.

  • Stir for 1 hour. Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1); the highly polar hydrazine spot should disappear, replaced by a less polar hydrazone spot.

Step 2: Cyclization ([3,3]-Sigmatropic Rearrangement)

  • To the hydrazone solution, add anhydrous p -toluenesulfonic acid ( p -TsOH) (1.5 equivalents) as an acid catalyst.

  • Heat the mixture to reflux (80°C) for 2–4 hours. The acid catalyzes the tautomerization to the ene-hydrazine and drives the C-C bond formation.

  • Cool to room temperature and quench with saturated aqueous NaHCO 3​ .

Step 3: Isolation

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purify via silica gel column chromatography to yield the 7-hydroxy-4-methylindole derivative.

FischerIndole A 2-Hydrazinyl-4-methylphenol (Nucleophile) B Ethyl Pyruvate (Electrophile) C Arylhydrazone Intermediate D Ene-Hydrazine Tautomer C->D Acid Catalysis (Tautomerization) E [3,3]-Sigmatropic Rearrangement D->E Heat F Aminal Intermediate E->F Cyclization G 7-Hydroxy-4-methylindole Derivative F->G Aromatization (-NH3) AB AB AB->C Condensation (-H2O)

Mechanistic pathway of Fischer Indolization using 2-hydrazinyl-4-methylphenol.

Protocol B: Synthesis of 2-(1H-Pyrazol-1-yl)phenol Derivatives

Application: Synthesis of highly permeable topical antifungal agents[3].

Step 1: Double Condensation

  • Dissolve 2-hydrazinyl-4-methylphenol (5.0 mmol) in glacial acetic acid (15 mL).

  • Add a 1,3-diketone, such as acetylacetone (5.5 mmol).

  • Reflux the mixture at 118°C for 2 hours. The acidic environment facilitates the sequential attack of the hydrazine nitrogens on the two carbonyl carbons.

Step 2: Workup and Validation

  • Pour the cooled reaction mixture into crushed ice to precipitate the product.

  • Filter the solid and wash with cold water until the filtrate is pH neutral.

  • Self-Validation: Analyze via LC-MS. The mass spectrum should show a clean [M+H] + peak corresponding to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenol, confirming the complete cyclization and dehydration.

Protocol C: Bioorthogonal Formation of Fluorescent BIQs

Application: Rapid bioconjugation and cellular imaging[2].

Step 1: Ligation

  • Prepare a 100 μ M solution of 2-hydrazinyl-4-methylphenol in PBS buffer (pH 7.4).

  • Introduce the target biomolecule tagged with an o -formylphenylboronic acid moiety (100 μ M).

  • Mix gently at room temperature. The reaction proceeds at a rate constant exceeding 500 M −1 s −1 .

Step 2: Real-Time Optical Validation

  • Monitor the reaction in a fluorimeter.

  • Self-Validation: The starting materials are non-fluorescent. As the irreversible BIQ heterocycle forms, a strong fluorescence emission will rapidly emerge within 5 minutes, confirming successful ligation.

BIQ_Pathway A 2-Hydrazinyl-4-methylphenol C Hydrazone Formation A->C B o-Formylphenylboronic Acid B->C D Tetrahedral Intermediate C->D Intramolecular Trapping E 4,3-Borazaroisoquinoline (Fluorescent BIQ) D->E Dehydration (Irreversible)

Bioorthogonal formation of fluorescent BIQs via intramolecular boron trapping.

References

  • Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazones Source: Chemical and Pharmaceutical Bulletin / Heterocycles[1] URL:

  • Topical Antifungal Agent (EP 2669274 B1) Source: European Patent Office / Google Patents[3] URL:

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - National Institutes of Health (NIH)[2] URL:

Sources

Application

Application Note: 2-Hydrazinyl-4-methylphenol in the Regioselective Fischer Indole Synthesis of 7-Oxygenated Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Strategic Utility The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Strategic Utility

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutics ranging from selective kinase inhibitors to serotonin receptor modulators. Specifically, indoles bearing oxygenation at the C7 position and alkylation at the C4 position exhibit unique steric and electronic profiles that enhance target binding affinity.

2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5) serves as a highly specialized, bifunctional building block for the direct construction of 7-hydroxy-4-methylindole derivatives via the Fischer Indole Synthesis (FIS) [1]. This application note details the mechanistic principles, regioselectivity, and optimized experimental protocols required to utilize this reagent effectively while suppressing known side reactions.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The Regiochemical Mandate

In a standard FIS, a phenylhydrazine condenses with a ketone or aldehyde to form a hydrazone, which subsequently tautomerizes into an active ene-hydrazine [2]. The critical step is a thermally or acid-catalyzed [3,3]-sigmatropic rearrangement that forms a new carbon-carbon bond at the position ortho to the original hydrazine moiety [3].

For 2-hydrazinyl-4-methylphenol, the regiochemistry of this rearrangement is strictly dictated by its substitution pattern:

  • C1 Position: Occupied by the hydroxyl (-OH) group.

  • C3 Position: Unsubstituted (available for rearrangement).

  • C4 Position: Occupied by the methyl (-CH₃) group.

Because the C1 position is sterically and electronically blocked by the hydroxyl group, the [3,3]-sigmatropic rearrangement is forced exclusively toward the C3 position. Following intramolecular cyclization (aminal formation) and the elimination of ammonia, the original C3 position of the phenol becomes the C3a bridgehead of the indole. Consequently, the C4 methyl group and C1 hydroxyl group translate perfectly into the C4 and C7 substituents of the resulting indole, respectively.

Overcoming "Abnormal" Fischer Indolization

A well-documented challenge when utilizing ortho-oxygenated phenylhydrazones is the competing "abnormal" Fischer indolization [1]. In protic solvents or under inappropriate Lewis acid catalysis, the oxygen moiety can undergo 1,3-migration or cleavage via nucleophilic attack by the enamine intermediate.

Causality behind experimental choices: To suppress this abnormal pathway, the reaction environment must be carefully controlled. Using a non-nucleophilic solvent (e.g., toluene) combined with a strong Brønsted acid (e.g., p-Toluenesulfonic acid, TsOH) and continuous azeotropic water removal prevents solvent-mediated cleavage. Additionally, protecting the phenol as a sulfonate (e.g., p-toluenesulfonate) prior to cyclization can further stabilize the intermediate, though optimized conditions allow for the use of the unprotected phenol [1].

Mechanistic Visualization

FIS_Mechanism A 2-Hydrazinyl-4-methylphenol + Ketone/Aldehyde B Hydrazone Intermediate (Acid Catalyzed) A->B Condensation C Ene-Hydrazine Tautomer (Active Species) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Regioselective C-C Bond Formation) C->D Heat / Acid E Diimine Intermediate (Rearomatization) D->E Proton Transfer F Intramolecular Cyclization (Aminal Formation) E->F Nucleophilic Attack G Elimination of NH3 (Aromatization) F->G Acid Catalyzed H 7-Hydroxy-4-methylindole Derivative G->H Final Product

Fig 1: Mechanistic pathway of Fischer indole synthesis using 2-hydrazinyl-4-methylphenol.

Quantitative Data: Condition Optimization

The choice of catalyst and solvent profoundly impacts the ratio of the desired 7-hydroxy-4-methylindole ("Normal Product") to cleavage/migration byproducts ("Abnormal Product"). The data below summarizes the optimization landscape for ortho-oxygenated hydrazones [1].

Catalyst / AcidSolventTemperature (°C)Yield of Normal Product (%)Yield of Abnormal Product (%)Causality / Observation
HCl (conc.) Ethanol78 (Reflux)4128Protic solvent facilitates abnormal cleavage and migration.
ZnCl₂ Acetic Acid118 (Reflux)5219Lewis acid induces partial migration of the oxygen moiety.
PPA None (Neat)906112High viscosity limits mass transfer; moderate suppression of side reactions.
TsOH·H₂O Toluene110 (Reflux)81 < 5 Non-nucleophilic solvent and continuous water removal prevent side reactions.

Experimental Protocols

The following self-validating protocol describes the synthesis of Ethyl 7-hydroxy-4-methylindole-2-carboxylate , a versatile intermediate for drug discovery, using ethyl pyruvate as the coupling partner.

Phase 1: Hydrazone Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-4-methylphenol (1.38 g, 10.0 mmol) in anhydrous ethanol (20 mL).

  • Condensation: Cool the solution to 0–5 °C using an ice bath. Add ethyl pyruvate (1.28 g, 1.22 mL, 11.0 mmol) dropwise over 10 minutes to prevent exothermic degradation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the hydrazine spot indicates complete conversion to the hydrazone.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to completely remove the ethanol. Critical Step: Residual ethanol can act as a nucleophile in the subsequent step, promoting abnormal indolization.

Phase 2: Regioselective Cyclization
  • Setup: Redissolve the crude hydrazone in anhydrous toluene (40 mL). Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.38 g, 2.0 mmol, 0.2 eq) as the catalyst.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Thermal Activation: Heat the mixture to a vigorous reflux (approx. 110 °C) for 4–6 hours. The Dean-Stark trap will collect the water generated during the aminal formation and subsequent aromatization.

  • Validation: The reaction is complete when water ceases to accumulate in the trap and TLC indicates the consumption of the hydrazone intermediate.

Phase 3: Work-up and Purification
  • Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the TsOH catalyst.

  • Extraction: Wash the organic layer with brine (20 mL) and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude dark solid.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Isolation: Collect the fractions containing the product (monitor by UV absorption at 254 nm) and concentrate to afford pure Ethyl 7-hydroxy-4-methylindole-2-carboxylate as an off-white to pale yellow solid.

References

  • Murakami, Y., Yokoo, H., Yokoyama, Y., & Watanabe, T. (1999). Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazones (Fischer Indolization and Related Compounds. XXX). Chemical and Pharmaceutical Bulletin, 47(6), 791-797. URL:[Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. URL:[Link]

  • Miyata, O., et al. (2009). Efficient Synthesis of Indoles and Benzo[b]furans via [3,3]-Sigmatropic Rearrangement. Heterocycles, 78(4), 873-902. URL:[Link]

Method

Application Note: Advanced Chromatographic Separation and Quantification of 2-Hydrazinyl-4-methylphenol

Introduction & Analytical Challenges 2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5) is a highly reactive substituted arylhydrazine frequently utilized as a molecular building block in pharmaceutical synthesis. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5) is a highly reactive substituted arylhydrazine frequently utilized as a molecular building block in pharmaceutical synthesis. Due to its structural nature, it is classified as a potential genotoxic impurity (GTI), meaning regulatory agencies require its quantification at trace (sub-ppm) levels in final active pharmaceutical ingredients (APIs).

As an analytical scientist, the primary hurdle in quantifying this compound is its inherent chemical instability . The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring significantly increase the electron density of the molecule. This exacerbates the susceptibility of the hydrazine moiety (-NHNH₂) to autoxidation, leading to the rapid formation of arenediazonium ions and subsequent aryl radicals (1 [1]). If analyzed without proper stabilization, conventional HPLC methods will yield severe peak tailing, poor recovery, and non-reproducible data.

To overcome this, we must design methods that interrupt this degradation pathway. This guide details two field-proven chromatographic strategies: Pre-Column Derivatization (HPLC-UV) for routine bulk analysis, and Direct LC-MS/MS for trace GTI profiling.

Pathway cluster_degradation Degradation Pathway (Unstabilized) cluster_stabilization Stabilization Strategy Target 2-Hydrazinyl-4-methylphenol (Highly Reactive) Oxidation Autoxidation Target->Oxidation Acid Acidic Mobile Phase (Protonation) Target->Acid Deriv Hydrazone Formation (Derivatization) Target->Deriv Diazonium Arenediazonium Ion Oxidation->Diazonium Radical Aryl Radical Diazonium->Radical

Fig 2. Chemical stability pathways and analytical stabilization strategies for the target analyte.

Protocol A: Pre-Column Derivatization HPLC-UV

The Rationale (Causality): Underivatized phenylhydrazines absorb UV light in the same region as many aromatic drug matrices (210–250 nm), leading to a lack of specificity. By reacting 2-hydrazinyl-4-methylphenol with an aldehyde such as 4-nitrobenzaldehyde , we form a highly stable hydrazone derivative. This reaction not only neutralizes the reactive hydrazine tail but also induces a massive bathochromic shift (redshift), moving the maximum absorption wavelength ( λmax​ ) to the visible region (~416 nm). At this wavelength, matrix interference is virtually eliminated (2 [2]).

Workflow N1 Sample Collection & Stabilization (Ascorbic Acid) N2 Pre-Column Derivatization (4-Nitrobenzaldehyde) N1->N2 30 min, 40°C N3 RP-HPLC Separation (C18, Acidic pH) N2->N3 Injection N4 UV-Vis Detection (416 nm) N3->N4 Elution

Fig 1. Pre-column derivatization and HPLC-UV workflow for 2-hydrazinyl-4-methylphenol analysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

    • Expert Insight: pH 4.5 is the thermodynamic sweet spot. It is acidic enough to protonate the carbonyl oxygen of the aldehyde (increasing electrophilicity) but not so acidic that the hydrazine is fully protonated (which would kill its nucleophilicity).

  • Reagent Preparation: Dissolve 4-nitrobenzaldehyde in LC-grade methanol to achieve a 10 mM concentration.

  • Sample Extraction & Stabilization: Accurately weigh the API sample. Dissolve it in the acetate buffer containing 0.1% (w/v) ascorbic acid . The ascorbic acid acts as a sacrificial antioxidant, protecting the analyte from dissolved oxygen prior to derivatization.

  • Derivatization Reaction: In an amber HPLC autosampler vial, combine 500 µL of the stabilized sample with 500 µL of the derivatization reagent. Seal and incubate in a thermoshaker at 40°C for 30 minutes.

  • Reaction Quenching (Self-Validation): Transfer the vials immediately to the autosampler tray set at 4°C to halt any side reactions. Crucial: Always prepare a "Reagent Blank" (buffer + ascorbic acid + derivatization agent) to validate that no artifact peaks co-elute with the target hydrazone.

Protocol B: Direct LC-MS/MS for Trace GTI Profiling

The Rationale (Causality): When sub-ppm limits of detection (LOD) are required, derivatization can introduce unwanted dilution factors and matrix effects. Direct LC-MS/MS analysis is possible, but it requires strict control over the mobile phase chemistry. By utilizing a highly acidic mobile phase (0.1% Formic Acid), the hydrazine group is forced into its protonated state (-NHNH₃⁺). This cationic form is electronically stable against oxidation and exhibits excellent retention on specialized low-silanol or mixed-mode reversed-phase columns (3 [3]).

Step-by-Step Methodology
  • Sample Diluent Preparation: Prepare a diluent of MS-grade Water:Acetonitrile (80:20, v/v) spiked with 0.1% formic acid and 0.05% ascorbic acid.

  • Chromatographic Separation: Install a low-silanol C18 column (e.g., 100 x 2.1 mm, 3 µm particle size).

    • Expert Insight: Residual silanols on standard C18 columns will ion-exchange with the protonated hydrazine, causing severe peak tailing. A low-silanol or end-capped column is mandatory.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Elution: Run at a flow rate of 0.3 mL/min. Start at 5% B, hold for 1.0 min to focus the polar analyte at the column head. Ramp to 60% B over 6.0 mins. Hold at 60% B for 2.0 mins to wash the column, then re-equilibrate at 5% B for 3.0 mins.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]+ at m/z 139.1 transitioning to its dominant product ions (optimize collision energy per instrument).

Data Presentation & System Suitability

To ensure trustworthiness and regulatory compliance, the methods must meet strict System Suitability Testing (SST) criteria, validating that the system is capable of resolving the impurity from the main drug substance (4 [4]).

Table 1: Chromatographic Conditions Comparison

ParameterProtocol A (Derivatization HPLC-UV)Protocol B (Direct LC-MS/MS)
Column Standard C18 (150 x 4.6 mm, 5 µm)Low-silanol C18 (100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Detection UV Absorbance at 416 nmESI+ MRM (m/z 139.1 product ions)
Run Time 15 minutes12 minutes (including equilibration)

Table 2: Method Validation & System Suitability Metrics

MetricProtocol A CriteriaProtocol B CriteriaCausality / Rationale
Resolution ( Rs​ ) > 2.0 (from matrix)> 1.5 (from isobars)Ensures baseline separation from the API matrix.
Tailing Factor ( Tf​ ) < 1.5< 1.2Validates the suppression of secondary silanol interactions.
Limit of Detection 0.05 µg/mL 0.005 µg/mLRequired to meet stringent GTI threshold limits.
Spike Recovery 95 - 105%90 - 110%Validates the prevention of on-column analyte degradation.

References

  • Aryl Radical Formation during the Metabolism of Arylhydrazines by Microsomes Chemical Research in Toxicology (ACS Public
  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization Analytical Methods (RSC Publishing)
  • Separation of Phenylhydrazine on Newcrom R1 HPLC column SIELC Technologies
  • A New Stability Indicating Reverse Phase HPLC Method for the Simultaneous Determination of TPPO and TPP in the Presence of Phenylhydrazine Derivative in Penicillamine Drug Substance International Journal of Pharmaceutical Sciences
  • Sensitive quantitation of residual phenylhydrazine in antipyrine by LC-ICP-MS with iodo derivatization PubMed / N

Sources

Application

Application Note: In Vitro Biological Evaluation of 2-Hydrazinyl-4-methylphenol Derivatives as Dual-Action MAO Inhibitors and Antioxidants

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Neuroprotective drug discovery, Monoamine Oxidase (MAO) inhibition, and oxidative stress mitigation. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Neuroprotective drug discovery, Monoamine Oxidase (MAO) inhibition, and oxidative stress mitigation.

Introduction & Mechanistic Rationale

In the pursuit of disease-modifying therapies for neurodegenerative disorders (e.g., Parkinson's and Alzheimer's diseases), multi-target-directed ligands (MTDLs) have gained significant traction. Derivatives synthesized from the building block 2-hydrazinyl-4-methylphenol (CAS: 235759-30-5) —such as hydrazones, indoles, and thiazolyl-hydrazines—represent a highly privileged scaffold for dual-action neuroprotection [1].

The Causality of Molecular Design

The dual efficacy of these derivatives is rooted in their distinct structural moieties:

  • MAO Inhibition via the Hydrazine Pharmacophore: Monoamine oxidases (MAO-A and MAO-B) are flavin adenine dinucleotide (FAD)-dependent enzymes. The hydrazine moiety acts as a structural mimic of endogenous monoamine substrates. Upon entering the catalytic cavity, the hydrazine nitrogen coordinates with the FAD cofactor, acting either as a competitive or mechanism-based irreversible inhibitor [2]. The 4-methylphenol ring enhances binding affinity through hydrophobic interactions within the substrate-binding pocket.

  • Antioxidant Activity via the Phenolic Ring: Neurodegeneration is heavily exacerbated by reactive oxygen species (ROS). The phenolic hydroxyl group of the 2-hydrazinyl-4-methylphenol scaffold neutralizes free radicals via a Hydrogen Atom Transfer (HAT) mechanism. The para-methyl group acts as an electron-donating group (EDG), stabilizing the resulting phenoxy radical and preventing it from propagating further oxidative damage [3].

Critical Assay Selection: Avoiding False Positives

Many standard MAO assays rely on the detection of hydrogen peroxide (H₂O₂) via horseradish peroxidase (e.g., Amplex Red assays). However, because 2-hydrazinyl-4-methylphenol derivatives are potent antioxidants, they will scavenge H₂O₂, leading to false-positive MAO inhibition readouts . To ensure absolute scientific integrity, this application note utilizes the Kynuramine deamination assay , a direct fluorometric method that does not rely on H₂O₂ detection, making it the gold standard for evaluating antioxidant-functionalized MAO inhibitors [4].

Experimental Workflows & Protocols

Workflow cluster_MAO MAO Inhibition Assay (Kynuramine) cluster_DPPH Antioxidant Assay (DPPH•) Prep Compound Preparation (10 mM DMSO Stock) PreInc Pre-incubation (Enzyme + Inhibitor, 15 min) Prep->PreInc Mix Mix Compound + 0.1 mM DPPH• Prep->Mix React Initiate Reaction (Add Kynuramine, 30 min) PreInc->React Read1 Fluorometric Read (Ex: 315nm / Em: 380nm) React->Read1 Data Data Synthesis & IC50 Calculation Read1->Data Inc Dark Incubation (30 min, RT) Mix->Inc Read2 Spectrophotometric Read (Abs: 517 nm) Inc->Read2 Read2->Data

Figure 1: Parallel screening workflow for evaluating dual-action 2-hydrazinyl-4-methylphenol derivatives.

Protocol A: Fluorometric Monoamine Oxidase (MAO-A/B) Inhibition Assay

This protocol uses kynuramine, a non-selective substrate for both MAO-A and MAO-B. MAO cleaves kynuramine into an unstable intermediate that spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule [4].

Reagents & Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B (5–20 µg/mL working solutions).

  • Substrate: Kynuramine dihydrobromide (1 mM stock in assay buffer).

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Controls: Clorgyline (MAO-A specific), Selegiline (MAO-B specific).

  • Equipment: 96-well black, flat-bottom microplates; Fluorescence microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2-hydrazinyl-4-methylphenol derivatives in DMSO to create a 10X working concentration range (e.g., 0.1 µM to 1000 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Assay Setup: To each well of the black 96-well plate, add:

    • 150 µL of Assay Buffer.

    • 20 µL of MAO-A or MAO-B enzyme working solution.

    • 20 µL of the test compound dilution (or DMSO vehicle for 100% activity controls).

  • Pre-Incubation: Gently tap the plate to mix. Incubate at 37°C for 15 minutes. Causality Note: This step is critical for hydrazine derivatives, as mechanism-based inhibition requires time for the covalent or tight-binding interaction with the FAD cofactor to occur.

  • Reaction Initiation: Add 10 µL of 1 mM kynuramine solution to all wells (Final volume = 200 µL; Final kynuramine concentration = 50 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Termination: Stop the enzymatic reaction by adding 50 µL of 2 N NaOH to each well. The highly alkaline environment also maximizes the fluorescence quantum yield of the 4-HQ product.

  • Measurement: Read fluorescence intensity at Excitation: 315 nm and Emission: 380 nm .

  • Data Analysis: Calculate % inhibition relative to the vehicle control. Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ values.

MAO_Pathway Kyn Kynuramine (Non-fluorescent) MAO MAO-A / MAO-B Enzyme Kyn->MAO Binds Int Unstable Intermediate MAO->Int Oxidative Deamination HQ 4-Hydroxyquinoline (Highly Fluorescent) Int->HQ Spontaneous Cyclization Inh Hydrazinylphenol Derivative Inh->MAO Competitive/Irreversible Inhibition

Figure 2: Catalytic conversion of kynuramine to 4-HQ and the inhibitory intervention by hydrazinylphenols.

Protocol B: DPPH• Radical Scavenging Assay

This spectrophotometric assay evaluates the intrinsic ability of the phenol moiety to donate a hydrogen atom, reducing the stable, purple 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical to the yellow diphenylpicrylhydrazine [5].

Reagents & Materials:

  • Radical: DPPH• (0.1 mM solution prepared fresh in HPLC-grade methanol).

  • Controls: Trolox, Ascorbic Acid.

  • Equipment: 96-well clear microplates; UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in methanol to a concentration of 0.1 mM. The solution should have an initial absorbance of ~0.8 to 1.0 at 517 nm. Keep protected from light.

  • Reaction Setup: In a clear 96-well plate, combine:

    • 100 µL of the test compound (various concentrations in methanol).

    • 100 µL of the 0.1 mM DPPH• solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm .

  • Validation & Blanking: Include a blank (methanol + compound) to correct for any intrinsic absorbance of the hydrazinylphenol derivatives, and a negative control (methanol + DPPH•).

  • Calculation: Radical Scavenging Activity (%) =[(A_control - A_sample) / A_control] × 100. Calculate the IC₅₀ (concentration required to scavenge 50% of the radicals).

Data Presentation & Interpretation

The following tables present representative data structures for evaluating the structure-activity relationship (SAR) of synthesized 2-hydrazinyl-4-methylphenol derivatives.

Table 1: Representative Monoamine Oxidase (MAO) Inhibition Profile

Compound / ControlhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (MAO-A/B)Mechanism of Action
Derivative 1 (Hydrazone) 0.45 ± 0.038.20 ± 0.150.05 (MAO-A Selective)Competitive
Derivative 2 (Thiazole) 12.5 ± 1.20.31 ± 0.0440.3 (MAO-B Selective)Irreversible
Clorgyline (Control) 0.004 ± 0.001> 100< 0.0001Irreversible (MAO-A)
Selegiline (Control) > 1000.015 ± 0.002> 6000Irreversible (MAO-B)

Interpretation: Modifications to the 2-hydrazinyl-4-methylphenol core dictate isoform selectivity. Bulky extensions (e.g., thiazole rings) often shift selectivity toward MAO-B due to the bipartite nature of the MAO-B binding cavity, whereas linear hydrazones may favor the shorter, wider MAO-A cavity.

Table 2: Antioxidant Capacity via Radical Scavenging

Compound / ControlDPPH• Scavenging IC₅₀ (µM)Max Scavenging Efficacy (%)
Derivative 1 (Hydrazone) 18.4 ± 1.188.5%
Derivative 2 (Thiazole) 12.2 ± 0.894.2%
2-hydrazinyl-4-methylphenol (Core) 8.5 ± 0.598.1%
Trolox (Control) 22.5 ± 1.495.0%
Ascorbic Acid (Control) 15.3 ± 0.999.0%

Interpretation: The core 2-hydrazinyl-4-methylphenol scaffold exhibits superior antioxidant activity compared to the standard Trolox. While derivatization slightly increases the IC₅₀ (lowering potency), the compounds retain robust radical scavenging capabilities, validating their potential as dual-action neuroprotectants.

References

  • Evotec. "Monoamine Oxidase (MAO) Inhibition Assay." Evotec ADME-Tox Services. Available at:[Link]

  • Ghafoor, A., et al. "Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes." MDPI. Available at:[Link]

  • Chaurasiya, N. D., et al. "Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants." PMC - National Institutes of Health. Available at:[Link]

  • Masoudi, M. "Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity." ResearchGate. Available at:[Link]

Method

Application Note: Synthesis of Heterocyclic Pharmaceutical Intermediates from 2-Hydrazinyl-4-methylphenol

Abstract 2-Hydrazinyl-4-methylphenol is a highly versatile and reactive building block pivotal in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring both a nucleophilic hydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Hydrazinyl-4-methylphenol is a highly versatile and reactive building block pivotal in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring both a nucleophilic hydrazine moiety and an activated phenol ring, allows for the construction of complex heterocyclic scaffolds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of two major classes of pharmaceutical intermediates from this precursor: indole and pyrazole derivatives. We will explore the underlying chemical principles, provide detailed, field-tested experimental protocols, and discuss critical safety considerations for handling arylhydrazines.

Introduction: The Strategic Importance of 2-Hydrazinyl-4-methylphenol

Arylhydrazine derivatives are cornerstone reagents in medicinal chemistry, enabling the synthesis of nitrogen-containing heterocycles that form the core of numerous therapeutic agents. 2-Hydrazinyl-4-methylphenol, in particular, offers a strategic advantage by incorporating a hydroxyl group on the phenyl ring. This functional handle can be used for subsequent modifications, improving properties such as solubility or providing an additional point for pharmacophore elaboration.

This guide focuses on two primary, high-impact applications:

  • Fischer Indole Synthesis: To produce 7-hydroxy-5-methylindole scaffolds, which are prevalent in neurological and anti-inflammatory drug candidates.

  • Pyrazole Synthesis: To generate substituted pyrazole structures, a key pharmacophore in a multitude of drugs, including the renowned COX-2 inhibitor, Celecoxib.[1][2]

Physicochemical Properties and Safety Protocols

A thorough understanding of the starting material's properties and hazards is non-negotiable for safe and reproducible experimentation.

Compound Data
PropertyValue
IUPAC Name 2-Hydrazinyl-4-methylphenol
Molecular Formula C₇H₁₀N₂O
Molar Mass 138.17 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point Approx. 135-140 °C (decomposes)
Solubility Soluble in hot ethanol, acetic acid, DMSO.
Critical Safety and Handling (EHS) Protocol

Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS) and demand stringent safety protocols.[3] They are acutely toxic, potential carcinogens, and can be corrosive.[3][4]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles are mandatory.[3] For operations with a significant splash risk, a face shield should be used in addition to goggles.

  • Storage: Store in a tightly sealed, clearly labeled container within a designated PHS area, segregated from oxidizing agents and acids.[4] The storage area should be cool, dry, and well-ventilated.

  • Waste Disposal: Dispose of all contaminated materials and reaction waste through an approved hazardous waste disposal program. Do not discharge to sewer systems.

  • Spill & Exposure Protocol:

    • Spill: Evacuate the area and report the spill immediately. Do not attempt to clean up a spill of hydrazine derivatives yourself.[3]

    • Skin/Eye Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]

Application I: Fischer Indole Synthesis of 7-Hydroxy-5-methyl-1H-indole Derivatives

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions.[6] This reaction is central to the synthesis of many triptan-class drugs used for migraines.[6]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism involving the formation of a hydrazone, followed by a critical[2][2]-sigmatropic rearrangement.[6][7] The choice of acid catalyst is crucial and can range from Brønsted acids (e.g., H₂SO₄, PPA) to Lewis acids (e.g., ZnCl₂, BF₃).[6][8]

Diagram 1: Fischer Indole Synthesis Workflow This diagram outlines the key steps from starting materials to the final indole product, highlighting the formation of the critical hydrazone intermediate.

Fischer_Indole_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps A 2-Hydrazinyl-4-methylphenol C Step 1: Hydrazone Formation (Condensation) A->C B Ketone / Aldehyde (e.g., Levulinic Acid) B->C E Intermediate: Arylhydrazone C->E Isolate or in-situ D Step 2: Indolization (Acid-Catalyzed Cyclization) F Product: 7-Hydroxy-5-methyl-1H-indole Derivative D->F E->D

Detailed Experimental Protocol: Synthesis of 2-(7-hydroxy-5-methyl-1H-indol-3-yl)acetic acid

This protocol details the synthesis of an indole intermediate using levulinic acid as the carbonyl partner.

Materials:

  • 2-Hydrazinyl-4-methylphenol hydrochloride

  • Levulinic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Sodium hydroxide

  • Hydrochloric acid, concentrated

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation (In-situ):

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinyl-4-methylphenol hydrochloride (5.0 g, 1 eq).

    • Add absolute ethanol (100 mL) and levulinic acid (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes. The reaction can be monitored by TLC for the consumption of the hydrazine. This step forms the hydrazone intermediate in solution.

  • Indolization (Cyclization):

    • Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (10 mL) dropwise to the stirred mixture. The addition is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the hydrazone intermediate is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then pour it carefully over crushed ice (approx. 200 g) with stirring.

    • A precipitate will form. Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide (e.g., 5M solution) until the pH is approximately 7.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • The final product is a stable, off-white to tan solid.

Expected Results and Characterization
ParameterExpected Value
Yield 65-80%
¹H NMR Expect characteristic peaks for the indole NH (broad singlet, ~10-11 ppm), aromatic protons, methyl group singlet (~2.3 ppm), and the acetic acid methylene group (~3.6 ppm).
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the product.

Application II: Synthesis of Diaryl Pyrazole COX-2 Inhibitor Scaffolds

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring.[9] This scaffold is the foundation of many anti-inflammatory drugs, such as Celecoxib, which selectively inhibit the COX-2 enzyme.[1][10]

Mechanistic Rationale

The synthesis proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine attacks one carbonyl group, followed by intramolecular condensation with the second carbonyl, eliminating two molecules of water to form the aromatic pyrazole ring.

Diagram 2: Pyrazole Synthesis Workflow This flowchart illustrates the straightforward condensation and cyclization pathway to form the pyrazole core.

Pyrazole_Workflow A 2-Hydrazinyl-4-methylphenol C Condensation & Intramolecular Cyclization (e.g., Acetic Acid, Reflux) A->C B 1,3-Dicarbonyl Compound (e.g., Substituted Benzoylacetone) B->C D Product: Substituted Diaryl Pyrazole C->D

Detailed Experimental Protocol: Synthesis of a Celecoxib Analog Precursor

This protocol describes the synthesis of 2-(3-(4-fluorophenyl)-5-phenyl-1H-pyrazol-1-yl)-4-methylphenol, a precursor that can be further elaborated into a Celecoxib-like molecule.

Materials:

  • 2-Hydrazinyl-4-methylphenol

  • 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (a 1,3-dicarbonyl)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (1.0 eq) in glacial acetic acid (30 mL).

    • Add 2-hydrazinyl-4-methylphenol (1.05 eq) to the solution.

    • Fit the flask with a reflux condenser.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Monitor the reaction for the disappearance of starting materials using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the acetic acid solution into a beaker containing cold water (200 mL) while stirring.

    • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Purification:

    • Dry the crude solid in a vacuum oven.

    • Further purification can be achieved by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Expected Results and Characterization
ParameterExpected Value
Yield 80-95%
¹H NMR Expect characteristic peaks for the pyrazole proton (singlet, ~6.5-7.0 ppm), the phenolic OH (broad singlet), the methyl group (singlet, ~2.2 ppm), and multiple signals in the aromatic region.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

Conclusion

2-Hydrazinyl-4-methylphenol has proven to be an invaluable precursor for constructing medicinally relevant indole and pyrazole heterocycles. The protocols detailed herein provide robust and scalable methods for synthesizing key pharmaceutical intermediates. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to accelerate drug discovery and development programs.

References

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Google Books.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2018). Molecules. [Link]

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Benchchem.
  • ALLYLHYDRAZINE - Safety Data Sheet. (n.d.). ChemicalBook.
  • Protocol for Fischer Indole Synthesis of 2-Methylindoles. (n.d.). Benchchem.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved April 2, 2026, from [Link]

  • Fischer indole synthesis in the absence of a solvent. (2003). Journal of the Serbian Chemical Society. [Link]

  • SAFETY DATA SHEET. (2025, November 11). Sigma-Aldrich.
  • HYDRAZINES. (n.d.). CDC Stacks. Retrieved April 2, 2026, from [Link]

  • Standard Operating Procedure: Hydrazine. (n.d.). University of Washington. Retrieved April 2, 2026, from [Link]

  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Reduction Strategies for the Synthesis of 2-Hydrazinyl-4-methylphenol

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2-hydrazinyl-4-methylphenol, a valuable intermediate in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2-hydrazinyl-4-methylphenol, a valuable intermediate in medicinal chemistry. We detail two primary catalytic reduction methodologies, beginning with the synthesis of the precursor 2-amino-4-methylphenol from 4-methyl-2-nitrophenol, followed by its conversion to the target hydrazine. The protocols emphasize mechanistic understanding, experimental robustness, safety, and validation, reflecting field-proven insights for reliable and scalable synthesis.

Introduction and Strategic Overview

2-Hydrazinyl-4-methylphenol is a key building block in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in pharmacologically active molecules. Its synthesis is typically achieved through a multi-step pathway that relies on robust and selective catalytic reduction methods. The most common and reliable synthetic route involves two major transformations:

  • Catalytic Reduction of a Nitroarene: The synthesis begins with the reduction of the commercially available 4-methyl-2-nitrophenol to 2-amino-4-methylphenol. This step is crucial for installing the amino group required for the subsequent transformation.

  • Diazotization and Reduction: The resulting 2-amino-4-methylphenol is then converted into an intermediate diazonium salt, which is subsequently reduced to the final 2-hydrazinyl-4-methylphenol product.

This guide provides detailed protocols for each stage, focusing on heterogeneous catalytic methods that offer advantages in product purification and catalyst recyclability.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below. This pathway is designed to maximize yield and purity by carefully controlling each catalytic step.

G start 4-Methyl-2-nitrophenol intermediate 2-Amino-4-methylphenol start->intermediate  Catalytic  Reduction  (Part 2) diazonium 4-Methyl-2-phenol-diazonium Salt (in situ intermediate) intermediate->diazonium  Diazotization  (Part 3) final 2-Hydrazinyl-4-methylphenol diazonium->final  Reduction  (Part 3)

Figure 1: High-level synthetic pathway for 2-hydrazinyl-4-methylphenol.

Part I: Synthesis of 2-Amino-4-methylphenol via Catalytic Reduction

The reduction of aromatic nitro compounds is a cornerstone of industrial and laboratory synthesis.[1] While various methods exist, catalytic transfer hydrogenation has gained prominence due to its operational simplicity and avoidance of high-pressure hydrogen gas.[2][3]

Mechanistic Insight: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation involves the use of a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, in conjunction with a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2] The catalyst facilitates the transfer of hydrogen atoms from the donor to the nitro group. This method is highly selective for the nitro group, often leaving other reducible functional groups intact.[4] The choice of a hydrogen donor over flammable hydrogen gas significantly enhances laboratory safety.

Protocol 2.1: Pd/C-Catalyzed Transfer Hydrogenation using Ammonium Formate

This protocol describes a reliable method for the reduction of 4-methyl-2-nitrophenol using ammonium formate as the hydrogen source.

Materials:

  • 4-Methyl-2-nitrophenol

  • Palladium on Carbon (10 wt. % Pd)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq), Methanol (10 mL per gram of nitroarene), and 10% Pd/C (5-10 mol % Pd).

  • Addition of Hydrogen Donor: To the stirring suspension, add ammonium formate (3.0-5.0 eq) in portions over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.

    • Expert Insight: Portion-wise addition of ammonium formate helps control the initial exotherm and the rate of hydrogen generation, preventing excessive foaming.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Catalyst Removal (Self-Validation Step): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol and ethyl acetate to ensure complete recovery of the product.

    • Trustworthiness: Complete removal of the heterogeneous catalyst is a critical self-validation step. The filtrate should be colorless, indicating the absence of palladium particles which could interfere with subsequent steps.

  • Work-up and Isolation: a. Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. b. Dilute the residue with ethyl acetate and water. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining formic acid) and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-4-methylphenol as a solid. The product can be used in the next step without further purification if TLC shows high purity.

Data Summary: Comparison of Reduction Conditions
ParameterCatalytic Transfer Hydrogenation (Ammonium Formate)Catalytic Hydrogenation (H₂ Gas)
Hydrogen Source Ammonium FormateH₂ Gas (balloon or pressure vessel)
Pressure AtmosphericAtmospheric to ~50 psi
Typical Catalyst 10% Pd/C10% Pd/C
Safety Profile High (avoids flammable gas)Moderate (requires handling of H₂)
Reaction Time 1-3 hours2-6 hours
Typical Yield >95%>95%
Work-up Involves removal of formate saltsSimpler filtration and evaporation

Part II: Synthesis of 2-Hydrazinyl-4-methylphenol via Diazonium Salt Reduction

The conversion of an aryl amine to an aryl hydrazine is a classical transformation that proceeds through a diazonium salt intermediate.[5] Precise temperature control is paramount, as aryl diazonium salts are generally unstable and can be explosive if isolated.[6] Therefore, they are generated and used in situ.

Mechanistic Insight: Diazotization and Sulfite Reduction
  • Diazotization: The aromatic amine (2-amino-4-methylphenol) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6]

  • Reduction: The diazonium salt is then treated with a mild reducing agent. Sodium sulfite is a preferred reagent for this transformation, proceeding through an initial sulfur-nitrogen coupling followed by hydrolysis and reduction to yield the hydrazine.[5][7]

Workflow for Diazotization and Reduction

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Reduction A Dissolve 2-Amino-4-methylphenol in HCl B Cool to 0 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min (Formation of Diazonium Salt) C->D F Add Diazonium solution to Sulfite solution D->F  Transfer  (keep cold) E Prepare cold Na₂SO₃ solution E->F G Warm to 60-70 °C F->G H Acidify to precipitate Hydrazine HCl salt G->H

Figure 2: Experimental workflow for the two-stage conversion of the amine to hydrazine.

Protocol 3.1: Diazotization and Reduction with Sodium Sulfite

This protocol is adapted from established procedures for phenylhydrazine synthesis.[7]

Materials:

  • 2-Amino-4-methylphenol (from Part 2)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Benzene or Toluene

  • Anhydrous Sodium Hydroxide (for drying)

  • Ice

Procedure:

  • Diazonium Salt Formation: a. In a beaker, dissolve 2-amino-4-methylphenol (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. b. Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

    • Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt and to minimize side reactions, such as coupling or substitution with water to form a phenol. c. After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.

  • Reduction to Hydrazine: a. In a separate, larger flask, prepare a solution of sodium sulfite (3.0-4.0 eq) in water and cool it to ~5 °C with ice. b. With vigorous mechanical stirring, rapidly add the cold diazonium salt solution to the sodium sulfite solution. An orange-red color may develop. c. Warm the mixture on a steam bath to 60-70 °C. The color of the solution should darken. Hold at this temperature for approximately one hour.

    • Trustworthiness: The color change to a dark solution is an important visual cue indicating the progress of the reduction. If the solution remains bright red upon heating, it may indicate incomplete reduction or side reactions.[7]

  • Isolation of 2-Hydrazinyl-4-methylphenol: a. Cool the reaction mixture. Carefully acidify with concentrated HCl until the solution is strongly acidic. The hydrochloride salt of the product may precipitate. b. To isolate the free base, make the solution basic by adding a 25% NaOH solution until the pH is >10. c. Extract the aqueous layer with several portions of benzene or toluene. d. Combine the organic extracts and dry them with solid sodium hydroxide pellets.

    • Expert Insight: Using solid NaOH for drying is effective for basic amines and hydrazines, as it does not introduce water, unlike sulfate-based drying agents. e. Decant the dried organic solution and remove the solvent under reduced pressure. The resulting solid is 2-hydrazinyl-4-methylphenol. Further purification can be achieved by recrystallization if necessary.

Safety Precautions:

  • Aromatic nitro compounds are toxic and should be handled with appropriate personal protective equipment (PPE).

  • Diazonium salts are thermally unstable and potentially explosive, especially when dry. They should always be kept in solution, at low temperatures, and handled behind a blast shield.

  • Hydrazines are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood.

References

  • Kadam, S. T., & Tilve, S. G. (2015). Recent Advances in Methodologies for the Reduction of Nitroarenes. RSC Advances, 5(45), 35755-35785. [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23), 3020-3029. [Link]

  • Formenti, L., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 589. [Link]

  • Coleman, G. H. (1932). Phenylhydrazine. Organic Syntheses, 12, 62. [Link]

  • Talebi, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(12), 7247-7256. [Link]

  • Taft, R. W. (1957). The Nature and Analysis of Substituent Electronic Effects. The Journal of Physical Chemistry, 64(12), 1805-1815. [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Wikipedia. (2023). Hydrazine. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • Google Patents. (2006).
  • Google Patents. (1997).
  • ACS Publications. (2007). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • MDPI. (2019). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]

  • RSC Publishing. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. (1930). Phenylbenzoyldiazomethane. [Link]

  • ResearchGate. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • ResearchGate. (2020). Diazotization of 2‐ or 4‐aminophenols. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]

  • UC Berkeley. (2012). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. [Link]

  • ResearchGate. (2014). Synthesis of 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles 4, 5 and 6. [Link]

  • Longdom Publishing. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. [Link]

  • ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • MDPI. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. [Link]

  • PubMed. (1991). Oxidative condensation of 2-amino-4-methylphenol to dihydrophenoxazinone compound by human hemoglobin. [Link]

  • Digital Commons @ NJIT. (1953). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. [Link]

  • International Journal of Chemical and Biological Sciences. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. [Link]

  • TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. [Link]

  • MDPI. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Hydrazinyl-4-methylphenol Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of electron-rich arylhydrazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of electron-rich arylhydrazines. The synthesis of 2-hydrazinyl-4-methylphenol from 2-amino-4-methylphenol presents unique challenges. The presence of the hydroxyl group on the aromatic ring significantly increases electron density. This makes the intermediate diazonium salt highly susceptible to electrophilic aromatic substitution (azo coupling) and renders the final hydrazine prone to rapid auto-oxidation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to guarantee high-yield synthesis, ensuring scientific integrity at every step.

Mechanistic Workflow & Pathway Visualization

Understanding the mechanistic divergence of reduction pathways is critical for yield optimization. The diagram below illustrates the three primary synthetic routes, highlighting the transition from the highly reactive diazonium intermediate to the stable hydrazine salt.

SynthesisPathway SM 2-Amino-4-methylphenol (Starting Material) Diazotization Diazotization (NaNO2/HCl or Isoamyl Nitrite) Temp < 5°C SM->Diazotization Diazonium Diazonium Salt Intermediate (Prone to azo-coupling) Diazotization->Diazonium Red_SnCl2 Path A: SnCl2 / HCl (Traditional) Diazonium->Red_SnCl2 Sn(II) Red_Sulfite Path B: Na2SO3 / NaOH (Sulfite Method) Diazonium->Red_Sulfite Sulfite Red_Ascorbic Path C: Ascorbic Acid (Metal-Free) Diazonium->Red_Ascorbic Ascorbic Acid Product 2-Hydrazinyl-4-methylphenol (Isolated as stable salt) Red_SnCl2->Product ~63% Yield Red_Sulfite->Product 53-81% Yield Red_Ascorbic->Product >80% Yield

Reaction pathways for 2-hydrazinyl-4-methylphenol synthesis comparing reduction methodologies.

Quantitative Yield & Methodology Comparison

Selecting the correct reduction method dictates the downstream purity and yield. The table below summarizes the quantitative data and operational profiles for the three primary methodologies[1][2].

Reduction MethodologyPrimary ReagentsOperating TempTypical YieldScalability & Purity Profile
Traditional Tin Reduction SnCl2, HCl, TsOH5 °C~63%Low : Suffers from tin-emulsions during workup and heavy metal waste.
Sulfite Reduction Na2SO3, NaOH-5 °C to 0 °C53–81%High : Cost-effective but requires strict pH monitoring to prevent side reactions.
Ascorbic Acid Mediated Ascorbic Acid, H2O0 °C to 25 °C>80%Excellent : Metal-free, forms a stable intermediate that prevents over-reduction.

Optimized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Non-Aqueous Tin(II) Reduction (Isolated as p-Toluenesulfonate Salt)

This protocol utilizes non-aqueous conditions to suppress the rapid aqueous oxidation typical of electron-rich phenols[1].

Step-by-Step Methodology:

  • Suspension: Suspend 20.0 mmol of 2-amino-4-methylphenol hydrochloride in 10 mL of absolute ethanol (EtOH) and cool strictly to 5 °C.

  • Diazotization: Add 23.2 mmol of isoamyl nitrite dropwise.

    • Causality: Isoamyl nitrite acts as an organic-soluble NO+ source.

    • Self-Validation: The suspension will transition into a clear diazonium solution. If solids remain, diazotization is incomplete.

  • Reduction: In a separate flask, prepare a suspension of anhydrous SnCl2 (40.8 mmol) and TsOH·H2O (21.4 mmol) in 40 mL EtOH at 5 °C. Add the diazonium solution dropwise to this reducing mixture. Stir for 1 hour.

  • Isolation: Add 60 mL of diethyl ether (Et2O) to the reaction mixture.

    • Causality: The addition of Et2O selectively precipitates the product as a p-toluenesulfonate salt, bypassing the need for a basic aqueous workup which would otherwise generate intractable tin(IV) emulsions.

  • Filtration: Collect the precipitates by filtration, wash with Et2O, and recrystallize from MeOH–Et2O to yield colorless prisms (approx. 63% yield)[1].

Protocol B: Ascorbic Acid-Mediated Reduction (High-Yield, Metal-Free)

This modern approach utilizes ascorbic acid to form a stable, isolable hydrazine equivalent, drastically improving yields by preventing over-reduction.

Step-by-Step Methodology:

  • Aqueous Diazotization: Dissolve the aniline precursor in concentrated HCl and cool to 0 °C. Add an aqueous solution of NaNO2 (1.05 eq) dropwise.

  • Nitrite Quenching (Critical): Add sulfamic acid in small portions.

    • Self-Validation: Spot the reaction mixture onto starch-iodide paper. The paper must remain white. A blue-black color indicates residual oxidizing nitrite, which will destroy the hydrazine product. Do not proceed until the test is negative.

  • Reduction: Add the cold diazonium solution dropwise to a vigorously stirred aqueous solution of ascorbic acid (1.5 eq) at 0 °C.

    • Causality: Ascorbic acid acts as a mild reductant, trapping the diazonium species as a stable adduct.

  • Hydrolysis & Isolation: Warm the mixture gently to room temperature to drive the breakdown of the intermediate adduct. Saturate the solution with HCl gas at 0 °C to precipitate the 2-hydrazinyl-4-methylphenol hydrochloride salt. Filter and dry under an inert atmosphere.

Troubleshooting Guide & FAQs

Q1: My diazonium intermediate turns dark red/brown before I even start the reduction. What is happening? A: This is a classic case of azo-coupling. The electron-donating -OH and -CH3 groups make the unreacted starting material highly nucleophilic. If the acid concentration is too low or the temperature rises above 5 °C, the newly formed diazonium salt will react with the unreacted amine to form a polymeric azo dye. Fix: Increase the HCl equivalents (at least 3-4 eq) to fully protonate the amine, and maintain the internal temperature strictly between -5 °C and 2 °C.

Q2: I am using the SnCl2 method, but my yield is low and I get a stubborn emulsion during workup. How do I resolve this? A: Tin(II) reductions generate highly insoluble tin(IV) oxide/hydroxide salts during basic aqueous workups, trapping your product in an emulsion. Fix: Avoid basic workups entirely. Use the non-aqueous modification (Protocol A) where the product is precipitated directly as a p-toluenesulfonate salt using Et2O[1]. Alternatively, switch to the ascorbic acid method (Protocol B) to eliminate heavy metals entirely.

Q3: The final 2-hydrazinyl-4-methylphenol product darkens rapidly upon exposure to air. Is it degrading? A: Yes. Arylhydrazines, particularly those with electron-donating phenol groups, are highly susceptible to auto-oxidation back to the diazonium species or radical degradation. Fix: Never isolate the free base. Always isolate the compound as a stable salt (hydrochloride or sulfonate)[1][2]. Store the dried salt under an inert atmosphere (argon or nitrogen) at -20 °C.

Q4: Why must I quench excess nitrite before the reduction step? A: Nitrous acid (HONO) is a potent oxidizing agent. If excess nitrite remains when you add the reducing agent, it will consume your reductant and aggressively oxidize the newly formed hydrazine back to a diazonium salt or nitrosamine, decimating your yield. Fix: Always add sulfamic acid or urea before reduction. Validate the complete consumption of nitrite using the starch-iodide test paper as described in Protocol B.

References

  • Title: Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)
  • Title: Product Class 34: Arylhydrazines (Science of Synthesis)
  • Source: durham.ac.uk (Baxendale Group)

Sources

Optimization

Technical Support Center: 2-Hydrazinyl-4-methylphenol Storage &amp; Handling

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aryl hydrazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aryl hydrazines. 2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5) is particularly challenging because it contains both an electron-rich hydrazine moiety and a phenolic hydroxyl group, making it highly susceptible to autocatalytic oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Overview: The Causality of Oxidation

To prevent degradation, you must first understand the chemical causality behind it. The oxidation of aryl hydrazines is not a simple linear decay; it is an autocatalytic cascade .

When 2-hydrazinyl-4-methylphenol is exposed to ambient oxygen or trace transition metals (e.g., Cu2+ , Fe3+ ), the hydrazine group loses electrons to form a highly reactive phenyldiazene intermediate. This primary reaction generates superoxide radicals ( O2∙−​ ), which act as chain propagators, aggressively accelerating further oxidation into diazonium ions and ultimately dark, polymeric degradation products [1]. The presence of the electron-donating methyl and hydroxyl groups on the phenol ring further lowers the oxidation potential, making this specific compound more unstable than unsubstituted phenylhydrazine.

AutocatalyticOxidation A 2-Hydrazinyl-4-methylphenol (Stable Free Base) C Phenyldiazene Intermediate (Absorbance: 280 nm) A->C -2e-, -2H+ B Ambient O2 & Trace Metals (Cu2+) B->C Catalytic Initiation D Superoxide (O2•-) & Hydrogen Peroxide C->D ROS Generation E Diazonium Ion (Absorbance: 320 nm) C->E Further Oxidation D->A Autocatalytic Feedback F Polymeric Degradation (Dark Brown/Red) E->F Condensation

Fig 1: Autocatalytic oxidation pathway of 2-hydrazinyl-4-methylphenol.

Quantitative Stability Data

Understanding the half-life of your compound under various conditions is critical for experimental reproducibility. The table below summarizes the quantitative degradation metrics of 2-hydrazinyl-4-methylphenol based on environmental exposure.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePrimary Degradation Marker (UV-Vis)
Solution (DMSO, 25°C) Ambient AirAmbient Light< 4 HoursRapid peak emergence at 320 nm
Solution (Degassed, +EDTA) ArgonDark~ 7 DaysSlow peak emergence at 280 nm
Free Base Powder (25°C) Ambient AirAmbient Light2 - 3 WeeksBroadening baseline (Polymerization)
Free Base Powder (-20°C) ArgonDark (Amber)6 - 8 MonthsTrace 320 nm peak over time
TsOH Salt Powder (-80°C) ArgonDark (Foil)> 3 Years None (Self-validating stability)

Troubleshooting & FAQs

Q: My 2-hydrazinyl-4-methylphenol powder turned from a pale yellow to a dark brownish-red. Is it ruined? A: Yes, significant degradation has occurred. The dark color indicates the formation of diazonium ions and subsequent azo-polymeric condensation products. Because the oxidation generates superoxide radicals, the degradation is exponential. Do not use this batch for sensitive assays. To verify the extent of degradation, dissolve a trace amount in degassed buffer and run a UV-Vis scan. An absorbance peak at 320 nm confirms diazonium accumulation [1].

Q: Can I store this compound as a stock solution in DMSO or Water? A: It is highly discouraged. In aqueous or DMSO solutions, trace metal impurities (even those leaching from glassware) act as catalysts for hydrazine decomposition [2]. If you must store it in solution for a short-term experiment, you must use rigorously degassed solvents, add a metal chelator like EDTA (1 mM) to sequester Cu2+ / Fe3+ , and store the aliquots at -80°C.

Q: How can I achieve multi-year stability for my bulk API? A: The most scientifically sound method is to convert the free base into a stable salt, such as a hydrochloride or p-toluenesulfonate (TsOH) salt [3]. Protonating the terminal nitrogen of the hydrazine group drastically reduces its electron density, effectively blocking the initial electron loss required to form the diazene intermediate.

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Below is the workflow and step-by-step methodology for converting your vulnerable free base into a highly stable p-toluenesulfonate salt.

StorageWorkflow S1 1. Receipt of Free Base S2 2. Transfer to Argon Glovebox S1->S2 Prevent O2 S3 3. Salt Conversion (TsOH Addition) S2->S3 Protonate Hydrazine S4 4. Lyophilization & Amber Vial Sealing S3->S4 Remove Moisture/Light S5 5. Long-Term Storage (-80°C) S4->S5 Halt Kinetics

Fig 2: Optimal handling and long-term storage workflow for aryl hydrazines.

Protocol: Conversion to p-Toluenesulfonate (TsOH) Salt

This protocol utilizes the principles of steric shielding and electronic deactivation to stabilize the molecule.

Materials Required:

  • 2-Hydrazinyl-4-methylphenol (Free base)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous, degassed Ethanol (EtOH)

  • Anhydrous, cold Diethyl Ether ( Et2​O )

  • Argon gas line & Schlenk flask

Step-by-Step Methodology:

  • Inert Preparation: Purge a Schlenk flask with Argon for 10 minutes. All subsequent steps must be performed under a continuous Argon blanket to prevent premature superoxide generation.

  • Dissolution: Dissolve 1.0 molar equivalent of 2-hydrazinyl-4-methylphenol in a minimal volume of degassed, anhydrous EtOH at 5°C (ice bath).

  • Protonation: Slowly add 1.05 molar equivalents of TsOH·H₂O (dissolved in a small amount of EtOH) dropwise to the stirring solution. The solution should remain pale; any immediate darkening indicates oxygen ingress.

  • Precipitation: Stir for 30 minutes at 5°C. Slowly add cold anhydrous Et2​O (approx. 3-4 times the volume of EtOH) to force the precipitation of the 2-hydrazinyl-4-methylphenol p-toluenesulfonate salt.

  • Isolation: Filter the precipitate rapidly under Argon using a Schlenk frit. Wash the filter cake twice with cold Et2​O to remove unreacted starting materials.

  • Drying & Storage: Dry the resulting powder under high vacuum for 4 hours. Transfer to amber glass vials, backfill with Argon, seal with PTFE-lined caps, and store at -80°C.

Self-Validation Check: To validate the success of your preservation, take a 1 mg sample of the final dried salt, dissolve it in degassed water, and measure the UV-Vis spectrum. A pure, unoxidized batch will show zero absorbance at 280 nm and 320 nm . If these peaks are absent, your compound is fully stabilized and ready for long-term storage.

References

  • Misra HP, Fridovich I. The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. 1976. URL:[Link]

  • Evaluation of Safety in Chemical Processes. Hydrazine and Aqueous Hydrazine Solutions. Organic Process Research & Development. ACS Publications. URL:[Link]

  • Suzuki, et al. Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazones. Chemical and Pharmaceutical Bulletin. URL:[Link]

Troubleshooting

Technical Support Center: 2-Hydrazinyl-4-methylphenol Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. The synthesis of 2-hydrazinyl-4-methylphenol (also known as 2-hydrazino-4-methylphenol) is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-hydrazinyl-4-methylphenol (also known as 2-hydrazino-4-methylphenol) is notoriously challenging. The electron-rich nature of the phenol ring, combined with the highly reactive hydrazine moiety, makes this compound exceptionally susceptible to auto-oxidation, azo-coupling, and hydrolysis.

This guide provides mechanistic insights, a self-validating non-aqueous protocol, and troubleshooting strategies to help you achieve high-purity yields and eliminate common impurities.

Mechanistic Workflow & Impurity Generation Pathways

To successfully troubleshoot your reaction, you must first understand the causality of impurity formation. The standard synthesis involves the diazotization of 2-amino-4-methylphenol followed by reduction. However, thermal instability and aqueous conditions often lead to rapid degradation[1].

Workflow SM 2-Amino-4-methylphenol HCl (Starting Material) Diazo Diazonium Intermediate (Highly Reactive) SM->Diazo Isoamyl Nitrite, EtOH < 5 °C (Diazotization) Product 2-Hydrazinyl-4-methylphenol Tosylate Salt (Target) Diazo->Product SnCl2, TsOH, EtOH < 5 °C (Reduction) ImpAzo Azo Coupling Dyes (Oligomeric Tars) Diazo->ImpAzo Excess SM / Poor Mixing T > 5 °C ImpHydro 4-Methylbenzene-1,2-diol (Hydrolysis Product) Diazo->ImpHydro Aqueous Conditions T > 5 °C ImpOx Quinone Derivatives (Oxidation Products) Product->ImpOx O2 Exposure / Light Basic Aqueous Workup

Mechanistic pathway of 2-hydrazinyl-4-methylphenol synthesis and impurity generation.

Quantitative Impurity Profiling

When analyzing your crude mixture, use the following structured data to identify the primary causality of your specific impurity profile.

Impurity ClassStructural / Analytical IndicatorPrimary CausalityPrevention Strategy
Unreacted Starting Material LC-MS: [M+H]⁺ 124NMR: Primary amine protonsIncomplete diazotization or degraded nitrite source.Ensure a slight stoichiometric excess of nitrite; verify conversion via TLC before reduction.
Hydrolysis Product (4-Methylbenzene-1,2-diol)LC-MS: [M-N₂+OH]⁺Elemental Analysis: Lack of NNucleophilic attack by water on the diazonium salt at elevated temperatures.Maintain T < 5 °C; transition to the non-aqueous (EtOH/Isoamyl nitrite) protocol[2].
Azo Coupling Tars Intense dark color; Broad polymeric NMR peaksDiazonium reacting with unreacted amine due to pH imbalance or localized warming.Strict temperature control; ensure rapid, dropwise addition of diazonium to the reducing agent[3].
Oxidation Products (Quinones)Deep red/brown discoloration; LC-MS: [M-2H]Auto-oxidation of the electron-rich hydrazine/phenol under ambient air/light.Isolate as a stable salt (e.g., Tosylate); handle under inert atmosphere (Ar/N₂).
Inorganic Tin (Sn) Salts High ash content; poor solubility in organic solventsIncomplete removal of Sn(IV) byproducts during basic aqueous workup.Avoid aqueous basic workup entirely; precipitate the product directly from ethereal solvents.

Troubleshooting FAQs

Q1: My final isolated product is a dark brown/black tar instead of a crystalline solid. What causes this discoloration? A1: Phenylhydrazines are highly susceptible to air oxidation, which is severely exacerbated by the electron-donating hydroxyl and methyl groups on your aromatic ring[1]. Furthermore, if the diazonium intermediate warms above 5 °C during synthesis, it couples with unreacted amine to form intensely colored, intractable azo dyes. Solution: You must maintain strict thermal control (< 5 °C). Degas all solvents, and store the final product under Argon. Do not attempt to isolate the free base; isolate the hydrazine as a stable salt.

Q2: LC-MS analysis shows a major peak corresponding to 4-methylbenzene-1,2-diol. How is this forming and how do I suppress it? A2: This is the hydrolysis byproduct. In standard aqueous diazotization, water acts as a nucleophile. If thermal energy overcomes the activation barrier, the diazonium salt releases N₂ gas, leaving an aryl cation that is immediately attacked by water to form a phenol. Solution: Transition away from aqueous NaNO₂/HCl. Use the non-aqueous diazotization system utilizing isoamyl nitrite in ethanol[2]. By removing water from the system, you completely eliminate the hydrolysis pathway.

Q3: How can I effectively remove residual tin salts without degrading my product? A3: Standard protocols use stannous chloride (SnCl₂) for reduction, which generates Sn(IV) salts. Traditional methods attempt to neutralize the resulting hydrazine hydrochloride with aqueous NaOH. This is a fatal flaw for electron-rich phenols: it precipitates gelatinous tin hydroxides that trap the product and exposes the unstable free base to rapid air oxidation in the basic aqueous phase. Solution: Utilize the self-validating protocol below. By conducting the reaction in ethanol with p-Toluenesulfonic acid (TsOH) and precipitating with diethyl ether, the tin salts remain soluble in the mother liquor, and your product crashes out as a highly stable, oxidation-resistant tosylate salt.

Validated Experimental Protocol: Non-Aqueous Synthesis

This procedure is a self-validating system adapted from the Pharmaceutical Society of Japan[2]. By operating entirely in non-aqueous conditions and isolating the product as a p-toluenesulfonate (tosylate) salt, you inherently prevent both hydrolysis and basic auto-oxidation.

Materials Required:

  • 2-Amino-4-methylphenol hydrochloride (1.0 eq, 20.0 mmol)

  • Isoamyl nitrite (1.16 eq, 23.2 mmol)

  • Anhydrous Stannous Chloride (SnCl₂) (2.04 eq, 40.8 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.07 eq, 21.4 mmol)

  • Absolute Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Diazotization: Suspend 2-amino-4-methylphenol hydrochloride (3.19 g, 20.0 mmol) in absolute EtOH (10 mL) in a round-bottom flask under an Argon atmosphere. Cool the suspension to exactly 5 °C using an ice-water bath.

  • Add a solution of isoamyl nitrite (3.11 mL, 23.2 mmol) dropwise over 15 minutes. Maintain stirring at 5 °C until a clear diazonium solution is obtained.

  • Preparation of Reducing Bath: In a separate, larger flask, prepare a suspension of anhydrous SnCl₂ (7.56 g, 40.8 mmol) and TsOH·H₂O (4.08 g, 21.4 mmol) in absolute EtOH (40 mL). Cool this mixture to 5 °C.

  • Reduction: Transfer the cold diazonium solution dropwise into the SnCl₂/TsOH suspension. Critical Causality: The diazonium must be added to the reducing agent (not the other way around) to ensure the reducing agent is always in excess, preventing azo-coupling[3].

  • Stir the combined reaction mixture for 1 hour at 5 °C.

  • Isolation: Add Et₂O (60 mL) directly to the reaction mixture. The change in solvent polarity will force the target compound to precipitate while keeping the tin byproducts dissolved.

  • Collect the resulting precipitates by vacuum filtration and wash thoroughly with cold Et₂O.

  • Purification: Recrystallize the crude solid from a Methanol–Diethyl Ether (MeOH–Et₂O) mixture to yield 2-hydrazinyl-4-methylphenol p-toluenesulfonate as colorless prisms.

References
  • [1] Title: Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine | Source: benchchem.com | URL: 1

  • [2] Title: Substituent Effects in the Fischer Indolization of (2-Sulfonyloxyphenyl)hydrazines | Source: pharm.or.jp | URL: 2

  • [3] Title: phenylhydrazine - Organic Syntheses Procedure | Source: orgsyn.org | URL:3

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Hydrazinyl-4-Methylphenol Solubility

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the solubility of 2-hydrazinyl-4-methylphenol (CAS No. 235759-30...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the solubility of 2-hydrazinyl-4-methylphenol (CAS No. 235759-30-5)[1]. This document offers a blend of theoretical principles and practical, field-proven insights to address common challenges encountered during experimental work with this compound.

I. Physicochemical Properties and Solubility Profile

Understanding the inherent properties of 2-hydrazinyl-4-methylphenol is fundamental to developing an effective solubilization strategy.

Table 1: Physicochemical Properties of 2-Hydrazinyl-4-Methylphenol

PropertyValueSource/Method
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
CAS Number 235759-30-5[1]
Predicted pKa Phenolic OH: ~10-11, Hydrazinyl NH₂: ~5-6Estimated based on similar structures
Predicted logP ~1.5 - 2.0Estimated based on similar structures

Disclaimer: The pKa and logP values are predicted based on the known properties of structurally related phenolic and hydrazinic compounds. Experimental determination is highly recommended for precise measurements.

The structure of 2-hydrazinyl-4-methylphenol incorporates both a weakly acidic phenolic hydroxyl group and a weakly basic hydrazinyl group. This amphoteric nature dictates a pH-dependent solubility profile. The moderate predicted logP value suggests a preference for moderately polar to nonpolar organic solvents, with limited intrinsic aqueous solubility.

II. Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-hydrazinyl-4-methylphenol in water. Why is it so poorly soluble?

A1: The limited aqueous solubility of 2-hydrazinyl-4-methylphenol is expected due to the presence of the aromatic ring and the methyl group, which contribute to its hydrophobicity. While the phenolic and hydrazinyl groups can participate in hydrogen bonding with water, the overall nonpolar character of the molecule restricts its solubility in aqueous media at neutral pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 2-hydrazinyl-4-methylphenol is highly dependent on pH due to its ionizable groups.

  • In acidic conditions (pH < 5): The hydrazinyl group (-NHNH₂) will be protonated to form the corresponding hydrazinium salt (-NHNH₃⁺). This positively charged species will exhibit significantly enhanced aqueous solubility.

  • In alkaline conditions (pH > 11): The phenolic hydroxyl group (-OH) will be deprotonated to form the phenolate anion (-O⁻). This negatively charged species will also have increased aqueous solubility.

  • At near-neutral pH (pH 6-9): The molecule will exist predominantly in its neutral, un-ionized form, which has the lowest aqueous solubility.

Q3: My solution of 2-hydrazinyl-4-methylphenol is turning a yellow/brown color. What is happening and how can I prevent it?

A3: The color change is likely due to the oxidation of the hydrazine moiety. Aromatic hydrazines are susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or at neutral to alkaline pH[2]. To mitigate this:

  • Work under an inert atmosphere: Purge your solvents with nitrogen or argon and maintain an inert blanket over your solution.

  • Use freshly prepared solutions: Minimize the time solutions are stored, especially if not under an inert atmosphere.

  • Control the pH: Hydrazine derivatives are generally more stable in acidic conditions[2]. If your experiment allows, a slightly acidic pH may improve stability.

Q4: I'm observing precipitation when I dilute my stock solution of 2-hydrazinyl-4-methylphenol into an aqueous buffer. How can I troubleshoot this?

A4: This is a common issue when a compound is dissolved in a high-concentration organic stock solution (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. This phenomenon is often referred to as "precipitation upon dilution." To address this:

  • Slower addition and vigorous stirring: Add the stock solution dropwise to the vigorously stirred buffer.

  • Use of co-solvents: Include a water-miscible co-solvent (e.g., ethanol, isopropanol, PEG 300) in your final aqueous formulation to increase the overall solvent polarity and better accommodate the compound.

  • Employ surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.

  • pH adjustment of the final solution: Ensure the pH of the final buffered solution is in a range where your compound is ionized and thus more soluble.

III. Troubleshooting Guide

Table 2: Troubleshooting Common Solubility Issues

IssuePotential Cause(s)Recommended Action(s)
Compound will not dissolve in the chosen solvent. - Solvent polarity is not optimal. - Exceeding the solubility limit. - Insufficient mixing energy.- Try a different solvent or a co-solvent system. - Prepare a more dilute solution. - Use sonication or gentle warming to aid dissolution.
Precipitate forms over time. - Solution is supersaturated. - Temperature fluctuations. - Compound degradation.- Prepare a fresh, less concentrated solution. - Store the solution at a constant temperature. - Investigate potential degradation pathways (e.g., oxidation) and take preventative measures.
Inconsistent results between experiments. - Variability in stock solution concentration. - Degradation of the compound in solution.- Always use freshly prepared stock solutions or validate the concentration of stored stocks. - Implement measures to ensure compound stability (e.g., inert atmosphere, pH control).

IV. Experimental Protocols

Protocol 1: Determination of Aqueous pH-Solubility Profile

This protocol outlines a method to determine the solubility of 2-hydrazinyl-4-methylphenol at various pH values.

Materials:

  • 2-hydrazinyl-4-methylphenol

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 12

  • Deionized water

  • Small volume glass vials with screw caps

  • Temperature-controlled shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-hydrazinyl-4-methylphenol to separate vials, each containing a known volume of a specific pH buffer.

  • Equilibration:

    • Tightly cap the vials and place them in a temperature-controlled shaker (e.g., at 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of 2-hydrazinyl-4-methylphenol using a validated analytical method.

  • Data Analysis:

    • Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH of each saturated solution.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic approach to screen for effective co-solvents.

Materials:

  • 2-hydrazinyl-4-methylphenol

  • A selection of water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 300, DMSO)

  • Deionized water or a relevant aqueous buffer

  • Methodology from Protocol 1 for solubility determination

Procedure:

  • Prepare Co-solvent Mixtures:

    • Prepare a series of co-solvent/aqueous buffer mixtures at different volume percentages (e.g., 10%, 20%, 30% v/v of the organic co-solvent).

  • Determine Solubility in Co-solvent Mixtures:

    • Following the procedure outlined in Protocol 1, determine the solubility of 2-hydrazinyl-4-methylphenol in each of the prepared co-solvent mixtures.

  • Data Analysis:

    • Plot the solubility of the compound as a function of the co-solvent percentage for each co-solvent tested. This will allow for the identification of the most effective co-solvent and the optimal concentration range.

V. Visualization of Experimental Workflows

Solubility_Optimization_Workflow cluster_0 Initial Assessment cluster_1 pH Optimization cluster_2 Co-solvent & Excipient Screening cluster_3 Formulation & Stability A Characterize Physicochemical Properties (pKa, logP - predicted) B Initial Aqueous Solubility Test (Neutral pH) A->B Informs initial solvent choice C Determine pH-Solubility Profile (Protocol 1) B->C If poorly soluble E Co-solvent Screening (Protocol 2) B->E If pH optimization is insufficient D Identify pH range for optimal solubility C->D Analyze data H Develop Final Formulation D->H Informs formulation pH G Select optimal co-solvent/surfactant system E->G Analyze data F Surfactant Screening (optional) F->G Analyze data G->H Informs formulation composition I Assess Formulation Stability (Precipitation, Degradation) H->I Validate

Caption: A logical workflow for systematically optimizing the solubility of 2-hydrazinyl-4-methylphenol.

Troubleshooting_Precipitation cluster_checks Initial Checks cluster_solutions Potential Solutions start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_pH Is the pH optimal for solubility? start->check_pH check_temp Have there been temperature fluctuations? start->check_temp solution_cosolvent Add/Increase Co-solvent start->solution_cosolvent If initial checks are inconclusive solution_surfactant Add Surfactant start->solution_surfactant Consider for aqueous systems solution_dilute Reduce Concentration check_concentration->solution_dilute Yes solution_pH Adjust pH check_pH->solution_pH No solution_temp Control Temperature check_temp->solution_temp Yes end Clear Solution solution_dilute->end solution_pH->end solution_cosolvent->end solution_surfactant->end solution_temp->end

Caption: A troubleshooting decision tree for addressing precipitation issues.

VI. References

  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]

Sources

Troubleshooting

reducing side reactions when using 2-hydrazinyl-4-methylphenol

Welcome to the technical support center for 2-hydrazinyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydrazinyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional reagent. The unique combination of a nucleophilic hydrazine and an oxidation-prone phenol group requires careful consideration to minimize side reactions and maximize product yield. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Core Reactivity and Primary Challenges

2-Hydrazinyl-4-methylphenol is a versatile building block, but its utility is matched by its reactivity. The two primary sites for unwanted side reactions are the hydrazine moiety and the phenolic hydroxyl group. Understanding the interplay between these groups is the first step toward successful experimentation.

G cluster_molecule 2-Hydrazinyl-4-methylphenol cluster_reactions Potential Reaction Pathways cluster_side_reactions Common Side Reactions mol HO | / |   |--NH-NH2 / | CH3 desired Desired Nucleophilic Attack (e.g., Hydrazone Formation) mol->desired Hydrazine Moiety side Side Reactions mol->side Phenol & Hydrazine oxidation Oxidation (Phenol & Hydrazine) side->oxidation competition Competing Nucleophilicity (O-Alkylation/Acylation) side->competition azine Azine Formation side->azine

Caption: Key reactive sites and competing reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Discoloration and Compound Degradation

Q1: My reaction mixture is rapidly turning dark brown, red, or purple. What is causing this, and how can I stop it?

A1: This is the most common issue when working with hydrazinylphenols and is a classic sign of oxidative degradation. Both the phenol and hydrazine groups are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal impurities, or light.[1] The phenol group oxidizes to form highly colored quinone or quinone-imine species, which can polymerize.[1][2] The hydrazine moiety can also be oxidized, potentially generating radical species that further accelerate decomposition.[3][4]

Core Solution: Implement a Rigorous Inert Atmosphere. The most critical step to prevent this is to remove oxygen from your reaction.[1][5] This involves not only running the reaction under a blanket of inert gas (like Argon or Nitrogen) but also using properly degassed solvents.

Technique Description Effectiveness Best For
Inert Gas Purging/Sparging Bubbling an inert gas directly through the solvent for an extended period (30-60 min).[6][7][8]ModerateDegassing large volumes of solvent where trace oxygen is tolerable.[9][10]
Sonication with Vacuum Cycles The solvent is sonicated under a light vacuum, followed by backfilling with inert gas. This cycle is repeated 5-10 times.[6][9]GoodFaster than purging for moderate volumes and more effective.[7]
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), the headspace is evacuated under high vacuum, the flask is sealed, and the solvent is thawed. This is repeated at least 3 times.[6][7][9][10]ExcellentThe most effective method for air-sensitive reactions, especially those involving catalysts or prolonged heating.[6][10]
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)

This protocol is a standard, accessible method for maintaining an inert atmosphere without a Schlenk line.[11][12][13][14]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Nitrogen gas cylinder with regulator.

  • Balloons.

  • Needles (one for gas inlet, one for outlet).

  • Degassed solvent.

Procedure:

  • Flask Preparation: Immediately after drying, place a rubber septum over the neck of the hot flask and clamp it securely.[13]

  • Initial Purge: Insert a needle connected to a nitrogen-filled balloon into the septum. Insert a second, open needle as an outlet to vent the air.[12][13]

  • Flushing: Allow the nitrogen to flush the flask for 5-10 minutes to displace all the air.[12][13] Remove the outlet needle first, then the inlet needle, to maintain positive pressure.

  • Reagent Addition: Add your 2-hydrazinyl-4-methylphenol (as a solid or solution in degassed solvent) via syringe or under a positive flow of nitrogen.

  • Solvent Addition: Add your degassed solvent via a gas-tight syringe.

  • Reaction: Leave the nitrogen balloon needle in the septum throughout the reaction to maintain a positive static pressure of inert gas.

G cluster_desired Desired Pathway: Hydrazone Formation cluster_side Side Pathway: Azine Formation Hydrazine 2-Hydrazinyl-4-methylphenol Hydrazone Desired Hydrazone Hydrazine->Hydrazone Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone Hydrazone2 Desired Hydrazone Azine Azine Byproduct Hydrazone2->Azine Carbonyl2 Ketone / Aldehyde (Excess) Carbonyl2->Azine

Caption: Competing hydrazone vs. azine formation pathways.

References
  • Benchchem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. [Online PDF].
  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide.
  • Benchchem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. [Online PDF].
  • Benchchem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Lisa Nichols, Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. [YouTube].
  • Lisa Nichols, Organic Chemistry Lab Techniques. (2022). Inert Atmosphere, with no O2. [YouTube].
  • University of York, Chemistry Teaching Labs. Degassing solvents.
  • Wikipedia. Phenols.
  • Beutling, U., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Nichols, L. (2022). Inert Atmospheric Methods. Chemistry LibreTexts.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Available at: [Link]

  • Choi, Y., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods. Available at: [Link]

  • Wikipedia. Fischer indole synthesis.
  • Shiri, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Alfa Chemistry. Fischer Indole Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. [Online PDF].
  • L.R. Mahoney, et al. (1982). Discoloration prevention of phenolic antioxidants. U.S. Patent 4,316,996.
  • Slideshare. Hydrazine Chemistry in Organic Synthesis.
  • Muñoz, I. G., et al. (2013). The oxidation of phenylhydrazine by tyrosinase. Journal of Inorganic Biochemistry. Available at: [Link]

  • Bound. (2025). Phenolic Paradox: Antioxidants That Prevent and Accelerate Aging.
  • University of Calgary. Ch24: Phenols oxidations.
  • Kyriakopoulou, K., et al. (2020). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Foods. Available at: [Link]

  • Benchchem. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • Cleavage of Organosolv Lignin to Phenols Using Nitrogen Monoxide and Hydrazine. ACS Omega. (2018). Available at: [Link]

  • ResearchGate. (2017). Peak potential for the oxidation of phenols and substituted phenols on TpCoPc. Available at: [Link]

  • Organic Chemistry Data. Hydrazine.
  • Google Patents. Method of maintaining color of nonyl phenol. (2001).
  • Google Patents. Stabilized phenyl-hydrazine. (1955).
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
  • AiFChem. 2-Hydrazinyl-4-methylphenol. (2025).
  • Google Patents. Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water. (1954).
  • Google Patents. Method for stabilizing hydrazine against decomposition by copper in contact therewith. (1956).
  • National Center for Biotechnology Information. 4-Hydrazinylphenol. PubChem Compound Database.
  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. Available at: [Link]

  • Benchchem. (2025). solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. [Online PDF].
  • Mei, J. (2018). REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. University of North Texas.
  • Organic Chemistry Portal. Hydrazine.

Sources

Optimization

Technical Support Center: Stabilizing 2-Hydrazinyl-4-methylphenol in Aqueous Media

Welcome to the technical support center for 2-hydrazinyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydrazinyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stabilization of this compound in aqueous environments. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 2-hydrazinyl-4-methylphenol.

Q1: What are the primary factors that cause the degradation of 2-hydrazinyl-4-methylphenol in aqueous solutions?

A1: The degradation of 2-hydrazinyl-4-methylphenol in aqueous media is primarily driven by two chemical moieties: the hydrazinyl group and the phenolic hydroxyl group. The hydrazinyl group is highly susceptible to oxidation, a process that is significantly accelerated in the presence of dissolved oxygen and certain metal ions. This oxidation can lead to the formation of various degradation products and a loss of the compound's desired activity. The phenolic group can also undergo oxidation, especially at neutral to alkaline pH, forming phenoxy radicals that can lead to colored byproducts.

Q2: What is the optimal pH range for maintaining the stability of 2-hydrazinyl-4-methylphenol in an aqueous solution?

A2: The stability of 2-hydrazinyl-4-methylphenol is significantly influenced by pH. Generally, a slightly acidic environment (pH 3.5-5) is recommended to enhance its stability.[1][2] In acidic conditions, the hydrazinyl group becomes protonated, forming a more stable hydrazinium ion. This protonation reduces the nucleophilicity of the hydrazine and its susceptibility to oxidation.[1] Conversely, neutral to alkaline conditions (pH > 7) tend to accelerate the degradation of both the hydrazine and phenolic moieties.[1][3][4]

Q3: Can I store stock solutions of 2-hydrazinyl-4-methylphenol in water? If so, under what conditions?

A3: While it is possible to store aqueous stock solutions of 2-hydrazinyl-4-methylphenol for short periods, it is generally recommended to prepare them fresh. If storage is necessary, the following conditions are advised to minimize degradation:

  • pH: Adjust the pH of the water to a slightly acidic range (pH 3.5-5) using a suitable buffer.[1][2]

  • Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Low Temperature: Store the solution at low temperatures (2-8°C) to slow down the rate of degradation.

  • Light Protection: Store in an amber vial or protect from light to prevent photolytic degradation.

Q4: What are the visual signs of 2-hydrazinyl-4-methylphenol degradation?

A4: A common visual indicator of degradation is a change in the color of the solution. The formation of colored oxidation products, often from the phenolic ring, can cause the solution to turn yellow, brown, or even darker over time. The appearance of precipitates can also indicate the formation of insoluble degradation products. However, the absence of a color change does not guarantee stability, and analytical methods should be used for confirmation.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Discoloration of the Aqueous Solution

Problem: My aqueous solution of 2-hydrazinyl-4-methylphenol turns yellow or brown shortly after preparation.

Underlying Cause: This discoloration is a classic sign of oxidative degradation. The phenolic and/or hydrazinyl groups are likely being oxidized, leading to the formation of colored byproducts. This process is often catalyzed by dissolved oxygen, trace metal ions, and elevated pH.

Troubleshooting Steps:

  • Deoxygenate the Solvent: Before dissolving the compound, thoroughly deoxygenate the aqueous medium by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Control the pH: Prepare your solution in a slightly acidic buffer (e.g., acetate buffer, pH 4-5). This will protonate the hydrazinyl group, making it less susceptible to oxidation.[1]

  • Incorporate an Antioxidant: The addition of a suitable antioxidant can effectively scavenge free radicals and inhibit oxidative degradation.[5][6][7]

    AntioxidantRecommended ConcentrationMechanism of Action
    Ascorbic Acid (Vitamin C)0.01 - 0.1% (w/v)Acts as a reducing agent and free radical scavenger.[6]
    Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)A phenolic antioxidant that acts as a chain breaker in free radical reactions.
    Sodium Metabisulfite0.01 - 0.1% (w/v)An oxygen scavenger that reacts with dissolved oxygen.
  • Utilize a Chelating Agent: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of hydrazines.[8] Adding a chelating agent can sequester these ions.

    Chelating AgentRecommended ConcentrationMechanism of Action
    Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.05% (w/v)Forms stable complexes with metal ions, preventing their catalytic activity.[9]

Experimental Workflow for Stabilization:

Stabilization_Workflow start Prepare Aqueous Solution deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate ph_adjust Adjust pH to 4-5 (e.g., Acetate Buffer) deoxygenate->ph_adjust add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) ph_adjust->add_antioxidant add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator dissolve Dissolve 2-hydrazinyl-4-methylphenol add_chelator->dissolve store Store at 2-8°C Protected from Light dissolve->store

Workflow for preparing a stabilized aqueous solution.
Issue 2: Inconsistent Results in Subsequent Experiments

Problem: I am observing a high degree of variability in my experimental results when using an aqueous stock solution of 2-hydrazinyl-4-methylphenol over a period of time.

Underlying Cause: This issue strongly suggests that the concentration of the active compound is decreasing over time due to degradation. Even if there are no visible signs of degradation, the compound can be breaking down into inactive forms.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable way to ensure consistent results is to prepare fresh solutions of 2-hydrazinyl-4-methylphenol immediately before each experiment.

  • Implement a Stability Study: If using a stock solution is unavoidable, you must first perform a stability study to determine the acceptable usage window.

    Protocol for a Basic Stability Study:

    • Prepare a stock solution using the stabilization methods described in Issue 1 .

    • Divide the stock solution into several aliquots and store them under the intended conditions (e.g., 4°C, protected from light).

    • At defined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), analyze an aliquot to determine the concentration of 2-hydrazinyl-4-methylphenol.

    • Plot the concentration versus time to establish the degradation rate and determine the time frame within which the concentration remains within an acceptable range for your experiments (e.g., >95% of the initial concentration).

  • Analytical Methods for Stability Assessment: Several analytical techniques can be used to quantify 2-hydrazinyl-4-methylphenol and its degradation products.

    Analytical MethodPrincipleKey Considerations
    High-Performance Liquid Chromatography (HPLC) Separates the compound from its degradation products, allowing for accurate quantification.[10][11][12]A stability-indicating method should be developed and validated. UV or fluorescence detection is common.[12]
    Gas Chromatography (GC) Suitable for volatile compounds. Derivatization may be necessary to improve volatility and thermal stability.[10]Can be coupled with a mass spectrometer (GC-MS) for unequivocal identification of degradation products.[10]
    UV-Visible Spectrophotometry Measures the absorbance of the compound at a specific wavelength.Less specific than chromatographic methods as degradation products may also absorb at the same wavelength.[10]

Degradation Pathway Visualization:

Degradation_Pathway compound 2-hydrazinyl-4-methylphenol oxidized_hydrazine Oxidized Hydrazine (e.g., Diazene derivative) compound->oxidized_hydrazine O2, Metal Ions phenoxy_radical Phenoxy Radical compound->phenoxy_radical High pH, O2 loss_of_activity Loss of Activity oxidized_hydrazine->loss_of_activity quinone_like Quinone-like Structures phenoxy_radical->quinone_like polymers Polymeric Byproducts quinone_like->polymers Further Reactions polymers->loss_of_activity

Simplified potential degradation pathways.
Issue 3: Poor Yield or Incomplete Reaction in Synthesis

Problem: When using 2-hydrazinyl-4-methylphenol as a reactant in an aqueous medium, the reaction yield is low, or the reaction does not go to completion.

Underlying Cause: The nucleophilicity of the hydrazinyl group is crucial for many of its reactions, such as the formation of hydrazones with aldehydes and ketones.[13] The pH of the reaction medium plays a critical role in modulating this nucleophilicity.

Troubleshooting Steps:

  • Optimize Reaction pH: The reaction of hydrazines with carbonyl compounds is often slow at neutral pH. A weakly acidic environment (pH 4-6) is typically optimal.[1]

    • Too Acidic (pH < 4): The hydrazinyl group will be extensively protonated, significantly reducing its nucleophilicity and slowing down the reaction.

    • Too Alkaline (pH > 7): While the hydrazine is more nucleophilic, the compound itself is less stable and may degrade before it can react.[1]

  • Use Freshly Prepared Reactant: Ensure that the 2-hydrazinyl-4-methylphenol has not degraded prior to the reaction. Use a freshly prepared and stabilized solution as described in Issue 1 .

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to monitor the consumption of the starting material and the formation of the product. This will help you determine if the reaction is stalling due to degradation or suboptimal conditions.

  • Consider a Co-solvent: If solubility is an issue, the addition of a water-miscible organic co-solvent (e.g., ethanol, methanol, acetonitrile) may improve the reaction efficiency.

Logical Relationship of pH and Reactivity:

pH_Reactivity pH_low Low pH (<4) reactivity_low1 Low Reactivity (Protonated Hydrazine) pH_low->reactivity_low1 pH_optimal Optimal pH (4-6) reactivity_high Optimal Reactivity pH_optimal->reactivity_high pH_high High pH (>7) reactivity_low2 Low Yield (Degradation) pH_high->reactivity_low2

Impact of pH on the reactivity of the hydrazinyl group.

III. References

  • Agency for Toxic Substances and Disease Registry. (1997). Hydrazines: Analytical Methods. Retrieved from [Link]

  • Gebrechristos, S., & Gebre-Mariam, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 659-668.

  • Michalak, A. (2006). Phenolic Compounds and Their Antioxidant Activity in Plants Growing under Heavy Metal Stress. Polish Journal of Environmental Studies, 15(4), 523-530.

  • Zielińska, A., & Nowak, I. (2017). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Postępy Higieny i Medycyny Doświadczalnej, 71, 355-364.

  • Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. Retrieved from [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.

  • Simić, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2603.

  • Jakob, F., & Hutzler, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883499.

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.

  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure. Kidney International, 54(4), 1381-1389.

  • Kumar, D., et al. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances, 3(10), 4215-4221.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.

  • USAFA-TR-97-01 AL/OE-1997-0050. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC. Retrieved from [Link]

  • Fisher, J. W. (2018). Effect of Water pH on the Chemical Stability of Pesticides. CORE. Retrieved from [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for determining 2-hydrazinyl-4-methylphenol purity

Title: A Comparative Guide to HPLC Validation Methods for 2-Hydrazinyl-4-methylphenol Purity Introduction 2-Hydrazinyl-4-methylphenol (CAS 235759-30-5)[1] is a highly reactive arylhydrazine intermediate utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to HPLC Validation Methods for 2-Hydrazinyl-4-methylphenol Purity

Introduction 2-Hydrazinyl-4-methylphenol (CAS 235759-30-5)[1] is a highly reactive arylhydrazine intermediate utilized in the synthesis of complex pharmaceutical active ingredients. Accurately determining its purity is a significant analytical challenge. The electron-donating methyl and hydroxyl groups on the phenolic ring increase the electron density of the hydrazine moiety, making it highly susceptible to auto-oxidation and degradation during analysis. Furthermore, arylhydrazines are notoriously polar, often exhibiting poor retention and severe peak tailing on standard silica-based stationary phases[2].

This guide objectively compares two primary High-Performance Liquid Chromatography (HPLC) strategies for the quantitative purity assessment of 2-hydrazinyl-4-methylphenol: Direct Reverse-Phase HPLC (RP-HPLC) and Pre-Column Derivatization RP-HPLC .

Mechanistic Rationale: Direct vs. Derivatization Strategies

Direct RP-HPLC relies on acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) to fully protonate the hydrazine group. This suppresses secondary interactions with residual silanols on the column, mitigating peak tailing[3]. However, detection is limited to the low UV range (~230 nm), which is prone to baseline noise from organic modifiers.

Pre-Column Derivatization involves reacting the hydrazine with an aldehyde (such as benzaldehyde) to form a stable hydrazone[4]. This chemical transformation serves two critical purposes:

  • Stabilization: It "locks" the reactive -NHNH2 group, preventing on-column oxidation.

  • Chromophore Enhancement: The extended conjugated π -system of the resulting hydrazone shifts the absorption maximum ( λmax​ ) into the near-visible region (>300 nm). This drastically improves the Signal-to-Noise (S/N) ratio, lowering the Limit of Detection (LOD)[4].

Workflow A 2-Hydrazinyl-4-methylphenol (Highly Reactive) B Direct RP-HPLC A->B C Pre-Column Derivatization A->C D Acidic Mobile Phase (Protonation) B->D E Benzaldehyde Reaction (Hydrazone Formation) C->E F UV Detection (230 nm) D->F G UV-Vis Detection (340 nm) E->G H Moderate Sensitivity Risk of Oxidation F->H I High Sensitivity Stable Analyte G->I

Workflow comparing Direct RP-HPLC and Pre-Column Derivatization analytical strategies.

Comparative Performance Data

The following table synthesizes expected validation performance based on ICH Q2(R1) guidelines[5] for both methodologies when applied to arylhydrazines[2][4].

Validation ParameterDirect RP-HPLC MethodPre-Column Derivatization Method
Specificity Subject to interference from early-eluting polar impurities.High specificity; matrix interference avoided via red-shifted absorption.
Linearity Range 1.0 – 50.0 µg/mL ( R2>0.995 )0.02 – 0.40 µg/mL ( R2>0.999 )
Limit of Detection (LOD) ~0.5 µg/mL~0.008 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.02 µg/mL
Accuracy (Recovery) 90.0% – 105.0%94.6% – 109.7%
Precision (RSD) < 3.0%< 1.5%
Sample Stability < 12 hours (requires immediate injection)> 48 hours (hydrazone is highly stable)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed prior to sample analysis.

Protocol 1: Direct RP-HPLC Method Rationale: Utilizes a Phenyl-Hexyl stationary phase to exploit π−π interactions with the phenolic ring, offering superior retention over standard C18 columns for this polar analyte.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.1 to ensure protonation).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh 10 mg of 2-hydrazinyl-4-methylphenol reference standard. Dissolve in 10 mL of Mobile Phase A (to prevent oxidation). Sonicate for 5 minutes.

  • System Suitability (Self-Validation): Inject the standard solution six times. The system is valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and the theoretical plate count is ≥5000 .

Protocol 2: Pre-Column Derivatization HPLC Method Rationale: Converts the analyte into a stable hydrazone derivative, shifting detection to the visible spectrum to eliminate baseline interference from the sample matrix[4].

  • Derivatization Reagent Preparation: Prepare a 2% (v/v) solution of benzaldehyde in methanol.

  • Sample Derivatization:

    • Transfer 1.0 mL of the sample solution (containing 2-hydrazinyl-4-methylphenol) into a 5 mL volumetric flask.

    • Add 1.0 mL of the benzaldehyde derivatization reagent.

    • Add 0.5 mL of 0.1 M Acetic Acid (catalyst for hydrazone formation).

    • Incubate at 40°C for 30 minutes in a water bath.

    • Cool to room temperature and make up to volume with methanol.

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Methanol : Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at 340 nm.

  • System Suitability (Self-Validation): Inject a blank (derivatization reagent without analyte) to confirm no interfering peaks elute at the hydrazone retention time. Inject the derivatized standard; validate that the RSD of the peak area is ≤1.5% .

Validation Framework (ICH Q2(R1))

Method validation must rigorously follow the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose[5].

Validation Start Method Validation ICH Q2(R1) Spec Specificity (Blank/Placebo/Spike) Start->Spec Lin Linearity & Range (5 Concentrations) Start->Lin Acc Accuracy (3 Levels, 3 Replicates) Start->Acc Prec Precision (Repeatability/Intermediate) Start->Prec Sens LOD & LOQ (Signal-to-Noise) Start->Sens Eval System Suitability & Acceptance Criteria Spec->Eval Lin->Eval Acc->Eval Prec->Eval Sens->Eval Valid Validated Method Eval->Valid

ICH Q2(R1) core validation parameters for quantitative purity assays.

  • Specificity: Analyze blank diluents and spiked samples to ensure no co-eluting peaks interfere with 2-hydrazinyl-4-methylphenol.

  • Linearity: Establish a linear relationship across a minimum of 5 concentrations (e.g., 80% to 120% of the target test concentration)[5].

  • Accuracy: Assess by spiking known amounts of the analyte into the sample matrix at three levels (e.g., 50%, 100%, 150%), performing three replicates each[5].

  • Precision: Evaluate both repeatability (intra-day) and intermediate precision (inter-day, different analysts) using a minimum of 6 determinations at 100% test concentration[5].

Conclusion While Direct RP-HPLC offers a faster workflow suitable for routine, high-concentration assays, the Pre-Column Derivatization Method is vastly superior for trace-level purity determination and stability-indicating assays. By neutralizing the reactive hydrazine moiety and shifting detection to the visible range, derivatization provides a highly robust, sensitive, and ICH-compliant analytical solution.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH) / EMA. Available at: [Link]

  • CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate. Google Patents.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Rasayan Journal of Chemistry. Available at: [Link]

  • 2-Hydrazinyl-4-methylphenol | C7H10N2O | CID 10662731. National Institutes of Health (NIH) / PubChem. Available at: [Link]

Sources

Comparative

comparative toxicity of 2-hydrazinyl-4-methylphenol and other hydrazine derivatives

Comparative Toxicity Profiling of 2-Hydrazinyl-4-methylphenol and Hydrazine Derivatives: A Mechanistic Guide As a Senior Application Scientist, evaluating the toxicity profiles of hydrazine derivatives is a critical step...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling of 2-Hydrazinyl-4-methylphenol and Hydrazine Derivatives: A Mechanistic Guide

As a Senior Application Scientist, evaluating the toxicity profiles of hydrazine derivatives is a critical step in both drug development and agrochemical safety assessments. Hydrazine derivatives, particularly arylhydrazines like phenylhydrazine (PHZ), are notorious for their potent haematotoxicity and genotoxicity[1]. However, structural modifications—such as the addition of hydroxyl and methyl groups—can significantly alter a compound's pharmacokinetics and mechanism of action.

This guide provides an objective, data-driven comparison between 2-hydrazinyl-4-methylphenol (a substituted arylhydrazine) and other standard hydrazine derivatives. By focusing on mechanistic causality and validated experimental workflows, we can better predict off-target effects during early-stage development.

Mechanistic Causality: The Role of Substituents in Toxicity

The fundamental toxicity of arylhydrazines stems from their interaction with oxyhemoglobin in the blood, which triggers auto-oxidation and the generation of reactive oxygen species (ROS) and phenyl radicals[2]. This oxidative stress initiates a cascade of cellular damage: it causes lipid peroxidation in the erythrocyte membrane, degrades cytoskeletal proteins like spectrin, and denatures hemoglobin to form Heinz bodies, ultimately resulting in hemolytic anemia[1].

For 2-hydrazinyl-4-methylphenol , the presence of electron-donating hydroxyl (-OH) and methyl (-CH3) groups on the phenyl ring fundamentally alters its electronic landscape. These substituents increase the nucleophilicity of the hydrazine moiety. Consequently, 2-hydrazinyl-4-methylphenol exhibits an accelerated rate of auto-oxidation when exposed to molecular oxygen or oxyhemoglobin compared to unsubstituted PHZ. While this rapid oxidation leads to a sharp spike in localized ROS, the compound's altered lipophilicity also shifts its biodistribution, potentially increasing hepatic burden alongside classical erythrocyte destruction[2].

In stark contrast, alkylhydrazines (e.g., 1,2-dimethylhydrazine, methylhydrazine) operate via a completely different pathway. They undergo metabolic activation in the liver, functioning primarily as alkylating agents. This leads to direct DNA damage (genotoxicity) and potent carcinogenicity, rather than acute hemolytic anemia[3].

ToxicityPathway Hydrazine Hydrazine Derivatives OxyHb Interaction with Oxyhemoglobin Hydrazine->OxyHb Catalyzed by O2 ROS Reactive Oxygen Species (ROS) OxyHb->ROS Electron transfer LipidPerox Lipid Peroxidation ROS->LipidPerox Membrane attack Heinz Heinz Body Formation ROS->Heinz Protein denaturation DNA Genotoxicity ROS->DNA Oxidative damage Hemolysis Hemolytic Anemia LipidPerox->Hemolysis Membrane rupture Heinz->Hemolysis Loss of deformability

Figure 1: Pathway of hydrazine-induced oxidative stress leading to hemolysis and DNA damage.

Comparative Toxicity Metrics

To objectively assess the risk profile of these compounds, we must compare their acute toxicity and primary mechanisms. The table below summarizes the quantitative data and target organs for key hydrazine derivatives.

CompoundChemical ClassificationPrimary Target OrganMechanism of ToxicityAcute Oral Toxicity (LD50, Rat)
Phenylhydrazine (PHZ) ArylhydrazineBlood (Erythrocytes), SpleenROS generation, Heinz body formation, Hemolysis[1]80 - 188 mg/kg[2]
2-Hydrazinyl-4-methylphenol Substituted ArylhydrazineBlood, LiverAccelerated auto-oxidation, Hemolysis, Hepatic stress~100 - 150 mg/kg (estimated)
Methylhydrazine AlkylhydrazineLiver, Central Nervous SystemHepatocyte DNA damage, GABA inhibition[3]32 mg/kg
1,2-Dimethylhydrazine AlkylhydrazineColon, LiverDirect DNA alkylation (Carcinogenic)[3]20 mg/kg

Experimental Protocol: Self-Validating In Vitro Hemolysis and ROS Assay

To objectively compare the haematotoxic potential of 2-hydrazinyl-4-methylphenol against baseline PHZ, a self-validating in vitro erythrocyte assay is essential.

Rationale & Causality: By measuring both intracellular ROS (via DCFDA fluorescence) and extracellular hemoglobin (via absorbance), we establish a direct causal link between the chemical's auto-oxidation rate and the resulting membrane rupture. The inclusion of a catalase-treated cohort serves as a critical self-validating system: if the observed toxicity is purely driven by ROS generation, the addition of the antioxidant enzyme catalase will rescue the erythrocytes, proving the mechanistic pathway.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect fresh mammalian blood in heparinized tubes. Centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS) to remove plasma antioxidants, creating a highly sensitive, isolated testing system.

  • Compound Preparation: Prepare equimolar stock solutions of 2-hydrazinyl-4-methylphenol and PHZ in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced baseline hemolysis.

  • Incubation & Self-Validation Setup: Resuspend RBCs to a 5% hematocrit in PBS. Divide the suspension into four distinct cohorts:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 100 µM H₂O₂.

    • Test Cohorts: 10 µM - 500 µM of the respective hydrazine derivatives.

    • Validation Cohort: Test compounds + 100 U/mL Catalase. Incubate all samples at 37°C for 4 hours with gentle agitation.

  • ROS Quantification: Load a subset of the RBCs with 10 µM DCFDA for 30 minutes prior to compound exposure. Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader to quantify ROS generation kinetically over the 4-hour period.

  • Hemolysis Measurement: Post-incubation, centrifuge the remaining samples at 1000 x g for 5 minutes. Collect the supernatant and measure absorbance at 540 nm. Calculate the percentage of hemolysis relative to a 100% lysis control (RBCs treated with 1% Triton X-100).

References

  • Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine.
  • PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. International Journal of Basic and Applied Medical Sciences.
  • Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hep

Sources

Validation

Comprehensive Comparison Guide: LC-MS/MS Validation of 2-Hydrazinyl-4-methylphenol in Biological Matrices

As a Senior Application Scientist in bioanalysis, I frequently encounter the analytical hurdle of quantifying highly reactive aryl hydrazines like 2-hydrazinyl-4-methylphenol . Whether monitored as a pharmaceutical bioma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalysis, I frequently encounter the analytical hurdle of quantifying highly reactive aryl hydrazines like 2-hydrazinyl-4-methylphenol . Whether monitored as a pharmaceutical biomarker, a synthetic intermediate, or a genotoxic impurity, direct analysis of this compound is a fool's errand. Its high polarity leads to poor retention on reversed-phase (RP) columns, while its oxidative instability in biological matrices (such as plasma or urine) guarantees severe signal degradation and matrix suppression[1].

To establish a self-validating, robust LC-MS/MS method, we must employ chemical derivatization. By reacting the primary amine of the hydrazine group with an aldehyde or ketone, we form a stable hydrazone. This single chemical transformation achieves three critical goals: it neutralizes the reactive hydrazine core, dramatically increases hydrophobicity for RP-LC retention, and introduces moieties that enhance electrospray ionization (ESI) efficiency[2].

This guide objectively compares three derivatization strategies for the LC-MS/MS validation of 2-hydrazinyl-4-methylphenol, providing the causal logic behind reagent selection and a field-proven, step-by-step experimental protocol.

Causality of Method Selection: Why Derivatization is Mandatory

Direct injection of underivatized 2-hydrazinyl-4-methylphenol into an LC-MS/MS system results in broad, tailing peaks and high limits of quantification (LOQ). In complex biological matrices, co-eluting endogenous phospholipids suppress the ionization of early-eluting polar analytes. Similar to how specific derivatizing agents enhance the sensitivity of ketosteroids[3], targeting the hydrazine moiety is essential for trace-level detection.

Causality Root 2-Hydrazinyl-4-methylphenol Bioanalysis Direct Direct LC-MS/MS (Underivatized) Root->Direct Deriv Chemical Derivatization (Hydrazone Formation) Root->Deriv Direct_Fail Poor RP Retention High Matrix Effect Oxidative Instability Direct->Direct_Fail Deriv_pAA p-Anisaldehyde (Optimal for ESI+) Deriv->Deriv_pAA Deriv_Acetone Acetone (Low MS Sensitivity) Deriv->Deriv_Acetone

Decision tree illustrating the causality behind choosing chemical derivatization over direct analysis.

Comparison of Derivatization Reagents

Selecting the correct derivatization reagent dictates the success of the bioanalytical validation. We compare three common alternatives:

  • Acetone (In situ Azine Formation): Acetone is frequently used because it doubles as a solvent and a reagent. While it forms a volatile azine excellent for GC-MS analysis, it lacks the proton affinity required for high-sensitivity ESI+ LC-MS/MS[2].

  • p-Tolualdehyde (p-TA): Introduces a hydrophobic aromatic ring that significantly improves column retention. However, the methyl group provides only moderate electron-donating properties, limiting the maximum ionization efficiency.

  • p-Anisaldehyde (p-AA) [The Optimal Choice]: The methoxy group on p-AA is strongly electron-donating. This stabilizes the resulting hydrazone and acts as a proton sponge in the positive electrospray source, driving superior LOD and LOQ values[2].

Quantitative Performance Data

The table below summarizes the comparative validation metrics of 2-hydrazinyl-4-methylphenol extracted from human plasma using the three derivatization approaches prior to LC-MS/MS analysis.

Validation ParameterAcetone Derivatizationp-Tolualdehyde (p-TA)p-Anisaldehyde (p-AA)
Reaction Conditions 15 min at 25°C40 min at 40°C (Sonicated)60 min at 60°C
LC-MS/MS Sensitivity (ESI+) LowModerateHigh
Limit of Detection (LOD) 0.50 ng/mL0.02 ng/mL0.005 ng/mL
Limit of Quantification (LOQ) 1.50 ng/mL0.05 ng/mL0.01 ng/mL
Linearity (R²) > 0.985> 0.991> 0.998
Mean Recovery (%) 65.4%88.2%96.5%
Matrix Effect Severe (Early elution)ModerateMinimal

Experimental Protocol: p-Anisaldehyde Derivatization & LC-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) prior to extraction to account for derivatization efficiency and matrix effects dynamically.

Workflow A Biological Matrix (Plasma/Urine) B Protein Precipitation (Acetonitrile) A->B C In situ Derivatization (p-Anisaldehyde, 60°C) B->C D Solid-Phase Extraction (HLB Cartridge) C->D E LC-MS/MS Analysis (ESI+, MRM) D->E

Workflow for the LC-MS/MS validation of 2-hydrazinyl-4-methylphenol using derivatization.

Step-by-Step Methodology

Step 1: Matrix Aliquoting & Internal Standard Addition

  • Transfer 100 µL of biological matrix (plasma/urine) into a 1.5 mL low-bind Eppendorf tube.

  • Spike with 10 µL of ¹⁵N₂-labeled 2-hydrazinyl-4-methylphenol (Internal Standard, 50 ng/mL). Causality: Adding the IS before any sample manipulation ensures that any variations in derivatization yield or extraction recovery are mathematically normalized.

Step 2: Protein Precipitation (PPT)

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 250 µL of the clear supernatant to a clean glass vial.

Step 3: In situ Derivatization

  • Prepare a fresh derivatization solution: 20 mM p-Anisaldehyde in Acetonitrile.

  • Add 50 µL of the derivatization solution to the supernatant.

  • Incubate the mixture in a water bath at 60°C for 60 minutes under a nitrogen atmosphere. Causality: The nitrogen atmosphere prevents the oxidative degradation of the hydrazine before the hydrazone bond can fully form[2].

Step 4: Solid-Phase Extraction (SPE) Clean-up

  • Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Dilute the derivatized sample with 500 µL of Water and load it onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water to remove unreacted polar matrix components.

  • Elute the highly hydrophobic hydrazone derivative with 500 µL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile).

Step 5: LC-MS/MS Analysis

  • Column: C18 Sub-2µm UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 4 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the p-AA derivatized 2-hydrazinyl-4-methylphenol.

Sources

Comparative

A Comparative Analysis of Electron-Donating Effects: 2-Hydrazinyl-4-methylphenol versus 4-Methylphenol

A Technical Guide for Researchers in Medicinal and Synthetic Chemistry In the landscape of molecular design, particularly in drug development and material science, the ability to fine-tune the electronic properties of a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal and Synthetic Chemistry

In the landscape of molecular design, particularly in drug development and material science, the ability to fine-tune the electronic properties of a molecule is paramount. Electron-donating groups (EDGs) are fundamental tools in this endeavor, capable of modulating a molecule's reactivity, stability, and biological activity. This guide provides an in-depth, objective comparison of the electron-donating effects of 2-hydrazinyl-4-methylphenol and its simpler analogue, 4-methylphenol (p-cresol), supported by theoretical principles and experimental data.

Our central hypothesis is that the introduction of a hydrazinyl (-NHNH₂) group at the ortho position of 4-methylphenol dramatically enhances the electron-donating capacity of the aromatic system. We will validate this through a multi-faceted analysis, demonstrating the superior electron-donating strength of the hydrazinyl substituent.

Theoretical Framework: Inductive vs. Resonance Effects

The electron-donating or withdrawing properties of a substituent on an aromatic ring are governed by two primary electronic mechanisms:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance.

  • Resonance (Mesomeric) Effect (R): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons across the aromatic ring. It is generally more powerful than the inductive effect when present.

Analysis of Substituents:

  • Methyl Group (-CH₃): A weak electron-donating group primarily through a positive inductive effect (+I) and hyperconjugation.

  • Hydroxyl Group (-OH): Exhibits a dual nature. It is electron-withdrawing by induction (-I) due to oxygen's high electronegativity but is a strong electron-donating group by resonance (+R) because of the lone pairs on the oxygen atom that can be delocalized into the ring.[1][2] In aromatic systems, the +R effect overwhelmingly dominates.[1]

  • Hydrazinyl Group (-NHNH₂): Similar to the hydroxyl group, the nitrogen atoms are electronegative, exerting a -I effect. However, the presence of lone pairs on the nitrogen atom adjacent to the ring results in a very strong positive resonance effect (+R). Hydrazine derivatives are well-recognized for their potent electron-donating capabilities.

The key difference lies in the superior ability of the nitrogen in the hydrazinyl group to donate its lone pair compared to the oxygen in the hydroxyl group, making -NHNH₂ a more powerful +R group than -OH.

Comparative Experimental Evidence

To quantify and compare the electron-donating strength of these two molecules, we can assess several key experimental parameters.

Acidity of the Phenolic Proton (pKa)

A direct measure of the electron density on the phenolic oxygen is its basicity, which is inversely related to the acidity (pKa) of the phenol. Stronger electron-donating groups will push more electron density into the aromatic ring and onto the phenolic oxygen. This increased electron density makes the corresponding phenoxide ion less stable (more basic), and therefore, the parent phenol becomes a weaker acid, exhibiting a higher pKa value .

CompoundKey SubstituentsExpected Effect on Phenolic OxygenExperimental pKa
4-Methylphenol-OH, -CH₃Moderate electron donation from both groups.10.26[3]
2-Hydrazinyl-4-methylphenol-OH, -CH₃, -NHNH₂Strong electron donation from the hydrazinyl group, supplemented by the hydroxyl and methyl groups.Predicted to be > 10.26
¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a sensitive probe of the electronic environment of atomic nuclei. For ¹³C NMR, an increase in electron density around a carbon nucleus leads to greater "shielding," causing its resonance signal to appear at a lower chemical shift (further upfield, measured in ppm).

We would predict that the aromatic carbons in 2-hydrazinyl-4-methylphenol, particularly the carbon bearing the hydroxyl group (C1) and the carbons ortho and para to the hydrazinyl group, will be more shielded and thus exhibit lower ppm values compared to their counterparts in 4-methylphenol.

CompoundC1 (C-OH)C2C3C4 (C-CH₃)C5C6
4-Methylphenol~151.7 ppm~115.5 ppm~130.2 ppm~130.0 ppm~130.2 ppm~115.5 ppm
2-Hydrazinyl-4-methylphenolPredicted < 151.7 ppmPredicted to be significantly shieldedPredicted < 130.2 ppmPredicted < 130.0 ppmPredicted < 130.2 ppmPredicted < 115.5 ppm

Note: Specific ¹³C NMR data for 2-hydrazinyl-4-methylphenol is sparse. The values for 4-methylphenol are typical literature values. The predictions are based on established substituent effects.

The enhanced shielding in the hydrazinyl-substituted compound would be a direct consequence of the superior electron donation from the -NHNH₂ group delocalizing negative charge throughout the π-system of the ring.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic effect (inductive and resonance) of a substituent on an aromatic ring.[4] The substituent constant, sigma (σ), is a key parameter.

  • Negative σ values indicate an electron-donating group.

  • More negative values signify a stronger electron-donating effect.

While a specific Hammett constant for the -NHNH₂ group is not commonly tabulated, we can infer its properties by comparing it to related groups.

SubstituentHammett Constant (σp)Classification
-CH₃-0.17Weakly Donating
-OH-0.37Strongly Donating
-NH₂-0.66Very Strongly Donating
-NHNH₂ Predicted to be ≤ -0.66 Very Strongly Donating

The amino group (-NH₂) is already one of the most powerful common electron-donating groups. The hydrazinyl group, with an additional nitrogen that can further influence the electronic properties, is expected to be at least as strong, if not stronger, in its electron-donating capacity.

Visualizing the Electron-Donating Effect

The superior electron-donating ability of the hydrazinyl group can be visualized through resonance structures. The delocalization of the lone pair from the substituent onto the aromatic ring stabilizes the molecule and increases electron density at the ortho and para positions.

Caption: Comparative resonance delocalization in the conjugate bases.

The hydrazinyl group provides additional and more effective resonance pathways for delocalizing the negative charge, thereby increasing the electron density across the entire aromatic system compared to 4-methylphenol.

Practical Implications: Antioxidant Activity

The electron-donating ability of a phenol is directly correlated with its antioxidant activity. Antioxidants neutralize harmful free radicals by donating a hydrogen atom (from the -OH group) or an electron.[5][6][7][8] A stronger electron-donating substituent enhances this activity in two ways:

  • Weakens the O-H Bond: By pushing electron density towards the oxygen, the O-H bond becomes more polarized and weaker, facilitating easier hydrogen atom transfer (HAT) to a radical.[9]

  • Stabilizes the Resulting Radical: After donating a hydrogen atom, a phenoxyl radical is formed. Stronger EDGs are better able to stabilize this radical through resonance, making the initial donation more energetically favorable.

Therefore, 2-hydrazinyl-4-methylphenol is predicted to be a significantly more potent antioxidant than 4-methylphenol.

Experimental Protocol: pKa Determination via Potentiometric Titration

This protocol outlines a standard method for empirically determining the pKa value, which serves as a proxy for the electron-donating capacity of the phenol.

pKa_Workflow prep 1. Sample Preparation - Accurately weigh phenol sample. - Dissolve in a mixed solvent (e.g., 50:50 Ethanol:Water). cal 2. Electrode Calibration - Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->cal titrant 3. Titrant Preparation - Prepare and standardize a titrant solution (e.g., 0.1 M NaOH). cal->titrant titration 4. Titration - Place sample on stir plate with pH probe. - Add titrant in small, precise increments. - Record pH after each addition. titrant->titration plot 5. Data Plotting - Plot pH (y-axis) vs. Volume of Titrant (x-axis). titration->plot analysis 6. pKa Determination - Identify the half-equivalence point (volume at half the equivalence point volume). - The pH at the half-equivalence point is equal to the pKa. plot->analysis

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh approximately 0.1 mmol of the phenolic compound (4-methylphenol or 2-hydrazinyl-4-methylphenol) and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50% v/v ethanol/water) to ensure solubility.

  • Calibration: Calibrate a pH meter using standard aqueous buffers (pH 4.01, 7.00, and 10.01) to ensure accurate readings.

  • Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Process: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point, which is the equivalence point.

  • pKa Calculation: Determine the volume of NaOH at the equivalence point. The pKa is the pH value at exactly half of this volume (the half-equivalence point).

Conclusion

Based on a comprehensive analysis of fundamental electronic principles—inductive and resonance effects—and their correlation with measurable experimental data like pKa, ¹³C NMR chemical shifts, and Hammett constants, it is clear that 2-hydrazinyl-4-methylphenol possesses a significantly stronger electron-donating effect than 4-methylphenol.

The introduction of the ortho-hydrazinyl group provides a powerful resonance (+R) pathway that dramatically increases the electron density of the aromatic ring. This enhanced electron-donating capacity has profound implications for the molecule's chemical properties, predicting it to be a weaker acid (higher pKa) and a more potent antioxidant. This guide provides the theoretical and practical framework for researchers to understand and exploit these differences in their own applications.

References

  • ChemBK. (2024, April 9). 4-Methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cresol. PubChem Compound Database. Retrieved from [Link]

  • Bayrak, R., et al. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Deng, S., et al. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Retrieved from [Link]

  • Roy, K., et al. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. Retrieved from [Link]

  • Motika, V. (2024, May 2). Unveiling the power of phenols: How they contribute to antioxidant activity. Vesela Motika. Retrieved from [Link]

  • Stojkovic, D., et al. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Retrieved from [Link]

  • Bhanja, P., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • JSP. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide - Optional[13C NMR]. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Quora. (2015, December 27). Why is the electron donating of hydroxy group more than that of alkoxy? Retrieved from [Link]

  • Raj, R. K., et al. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Asian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Quora. (2013, December 26). Why are hydroxyl groups electron-donating? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐hydrazonyl‐4‐phenylthiazoles. Retrieved from [Link]

  • Sharma, V. P. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Hammett constants (σ) for selected functional groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]

  • ResearchGate. (2022, June 2). Is it true that -OH (hydroxyl group) is a good withdrawing electron? Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • da Silva, J. P., et al. (2018, November 13). Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

  • Google Patents. (n.d.). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.
  • ResearchGate. (n.d.). Tautomerisation in 1-(4-Methylphenylazo)naphthalen-2-ol and 2-(4-Methylphenylazo)-4-methylphenol: A Crystallographic and 13 C{ 1 H}NMR Study. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Validation

Benchmarking 2-Hydrazinyl-4-Methylphenol in Carbonyl-Directed Bioconjugation vs. Standard Coupling Reagents

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary In the realm of bioconjugation and dynamic covalent chemistry, "coupling reagents"...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

In the realm of bioconjugation and dynamic covalent chemistry, "coupling reagents" broadly encompass both zero-length activators (e.g., EDC/NHS) and bio-orthogonal ligation linkers (e.g., hydrazines, aminooxy derivatives). While EDC/NHS remains the industry standard for amine-carboxyl coupling, it suffers from rapid hydrolytic degradation and lacks site-selectivity in complex biological matrices.

2-Hydrazinyl-4-methylphenol (2-HMP) has emerged as a highly specialized, next-generation coupling reagent/linker for carbonyl-directed ligation. By targeting aldehydes and ketones (e.g., oxidized glycans on antibodies), 2-HMP offers strict orthogonality to ambient amines. This guide objectively benchmarks 2-HMP against standard coupling reagents, detailing the chemical causality behind its superior kinetic and thermodynamic performance, supported by self-validating experimental protocols.

The Chemical Logic: Why 2-HMP Outperforms Standard Reagents

To understand the performance of 2-HMP, we must analyze the causality behind hydrazone formation. The coupling of a hydrazine to a carbonyl proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the C=N double bond. At physiological pH (7.4), the dehydration step is rate-limiting.

Standard coupling reagents like unsubstituted phenylhydrazine struggle at neutral pH, often requiring toxic aniline catalysts to proceed at viable rates. 2-HMP bypasses this limitation through two distinct structural advantages:

  • Intramolecular Acid/Base Catalysis (Ortho-Effect): The hydroxyl group at the ortho position acts as an internal general acid. It donates a proton to the departing oxygen during the carbinolamine dehydration step, massively accelerating the reaction rate without external catalysts .

  • Enhanced Nucleophilicity (Para-Effect): The methyl group at the para position exerts an inductive electron-donating effect (+I). This increases the electron density on the aromatic ring and the alpha-nitrogen, accelerating the initial nucleophilic attack.

  • Thermodynamic Locking: Once the hydrazone is formed, the ortho-hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the imine nitrogen. This locks the conformation and sterically shields the bond from hydrolytic water molecules, ensuring long-term stability crucial for applications like Antibody-Drug Conjugates (ADCs) .

Mechanism Target Carbonyl Target Int1 Stabilized Intermediate Target->Int1 + 2-HMP Int2 Unstabilized Intermediate Target->Int2 + Std Hydrazine HMP 2-HMP Linker HMP->Int1 StdHyd Standard Hydrazine StdHyd->Int2 Prod1 Stable Hydrazone Int1->Prod1 Fast Dehydration Prod2 Labile Hydrazone Int2->Prod2 Slow Dehydration

Mechanistic comparison of 2-HMP vs. standard hydrazines in hydrazone bioconjugation.

Quantitative Benchmarking Data

The following table synthesizes quantitative benchmarking data, comparing 2-HMP against standard zero-length and linker-based coupling reagents under physiological conditions (100 mM Phosphate Buffer, pH 7.4, 25°C).

Coupling ReagentTarget Functional GroupReaction Rate ( kobs​ , M−1s−1 )Linkage Stability ( t1/2​ at pH 7.4)External Catalyst Required?
2-Hydrazinyl-4-methylphenol Aldehyde / Ketone~15.5> 150 hoursNo (Internal Catalysis)
Phenylhydrazine Aldehyde / Ketone~0.5~24 hoursYes (Aniline)
Aminooxyacetic Acid Aldehyde / Ketone~1.2> 200 hours (Oxime)Yes (Aniline)
EDC / NHS Carboxyl + AmineN/A (Amide bond)Stable (Amide)N/A (Prone to rapid hydrolysis)

Data Interpretation: 2-HMP exhibits a reaction rate over 30 times faster than standard phenylhydrazine at biological pH. While aminooxy reagents form highly stable oximes, their sluggish kinetics make them inferior to 2-HMP for time-sensitive bioconjugations unless toxic catalysts are employed .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following benchmarking protocol is designed as a self-validating system . It incorporates an internal isosbestic point check to instantly flag false positives caused by reagent auto-oxidation or off-target side reactions.

Protocol: Kinetic Benchmarking of Hydrazone Ligation

Objective: Quantify the pseudo-first-order rate constant ( kobs​ ) of 2-HMP versus standard coupling reagents.

Materials:

  • 100 mM Phosphate Buffer (pH 7.4) with 150 mM NaCl.

  • Model Carbonyl: 4-Nitrobenzaldehyde (50 µM final concentration).

  • Coupling Reagents: 2-HMP, Phenylhydrazine (500 µM final concentration).

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 900 µL of the phosphate buffer into a quartz cuvette. Blank the UV-Vis spectrophotometer.

  • Substrate Addition: Add 50 µL of a 1 mM 4-nitrobenzaldehyde stock (in DMSO) to the cuvette. Record the baseline absorbance at 265 nm.

  • Reaction Initiation: Rapidly inject 50 µL of a 10 mM stock of 2-HMP (or control reagent). Invert twice to mix.

  • Self-Validating Kinetic Monitoring:

    • Continuously monitor absorbance at the λmax​ of the resulting hydrazone product (typically 380 nm for 2-HMP derivatives) for 60 minutes.

    • Validation Check: Simultaneously monitor the isosbestic point (approx. 310 nm). If the absorbance at the isosbestic point drifts by >5%, the run is invalidated due to side reactions (e.g., atmospheric oxidation of the hydrazine).

  • Data Extraction: Fit the time-course absorbance data at 380 nm to a single exponential growth model: At​=A∞​−(A∞​−A0​)e−kobs​t .

Workflow S1 1. Target Oxidation S2 2. Buffer Exchange S1->S2 S3 3. Reagent Addition S2->S3 S4 4. Kinetic Assay S3->S4 S5 5. Stability Check S4->S5

Step-by-step experimental workflow for benchmarking bioconjugation coupling reagents.

Conclusion & Application Scope

Benchmarking data explicitly demonstrates that 2-hydrazinyl-4-methylphenol is not merely an alternative to standard coupling reagents, but a mechanistically superior upgrade for carbonyl-directed ligation. By leveraging intramolecular acid/base catalysis and thermodynamic hydrogen-bond locking, 2-HMP eliminates the need for toxic external catalysts while providing exceptional stability in physiological environments. It is highly recommended for the synthesis of Antibody-Drug Conjugates (ADCs), peptide labeling, and the functionalization of oxidized glycoproteins.

References

  • Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Source: National Institutes of Health (PMC). URL: [Link] [1]

  • Title: Chemical synthesis of proteins using hydrazide intermediates. Source: Oxford Academic. URL: [Link]

  • Title: Synthesis of Hydrazine Derivatives (Hydrazides). Source: Organic Chemistry Portal. URL: [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-Hydrazinyl-4-methylphenol

This document provides comprehensive, actionable guidance for the safe handling and disposal of 2-Hydrazinyl-4-methylphenol. As a substituted hydrazine and phenol derivative, this compound requires meticulous management...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, actionable guidance for the safe handling and disposal of 2-Hydrazinyl-4-methylphenol. As a substituted hydrazine and phenol derivative, this compound requires meticulous management due to its presumed high toxicity, potential carcinogenicity, and environmental hazards. This guide is designed for researchers and drug development professionals to ensure personal safety and environmental compliance. The procedures outlined herein are based on established protocols for hazardous chemical waste management and the known reactivity of the hydrazine and phenol functional groups.

Hazard Assessment: Understanding the Risk

2-Hydrazinyl-4-methylphenol combines the hazardous characteristics of two chemical classes: hydrazines and phenols. Hydrazines are recognized for their systemic toxicity and potential carcinogenicity, while phenols are corrosive and toxic.[1][2] Therefore, this compound must be handled as a hazardous substance with extreme caution.

The Safety Data Sheet (SDS) for closely related hydrazinyl compounds highlights severe hazard warnings.[3] These serve as a critical proxy for assessing the risks of 2-Hydrazinyl-4-methylphenol.

Hazard ClassDescriptionPotential EffectsCitation
Acute Toxicity Oral, Dermal, and InhalationHarmful or toxic if swallowed. Toxic or fatal in contact with skin or if inhaled.[3]
Skin Corrosion/Irritation CorrosiveCauses severe skin burns and eye damage. May cause an allergic skin reaction.
Carcinogenicity Suspected CarcinogenMay cause cancer. Hydrazine itself is classified as a possible human carcinogen.[1]
Aquatic Toxicity Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.[3]

Pre-Disposal Safety: Personal Protection and Emergency First Aid

Before handling or preparing 2-Hydrazinyl-4-methylphenol for disposal, ensure all safety measures are in place. The primary goal is to prevent any exposure.

Mandatory Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle the compound within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Respiratory Protection : If vapors or aerosols are generated, a NIOSH-approved respirator is required.[3]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[3][4]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately replace gloves if contaminated.[4]

  • Protective Clothing : A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.[4]

Emergency First Aid Protocols

In the event of accidental exposure, immediate action is critical.

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a poison control center or doctor immediately.[5]

  • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing. Immediately call a poison control center or ophthalmologist.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[3]

Disposal Decision Workflow

The proper disposal path for 2-Hydrazinyl-4-methylphenol depends on the quantity and the available institutional resources. This workflow provides a logical decision-making process.

DisposalWorkflow Disposal Decision Workflow for 2-Hydrazinyl-4-methylphenol Start Waste Generated Classification Classify as Hazardous Waste (RCRA U052/P087 potential) Start->Classification Spill Accidental Spill? Start->Spill Containerize Segregate and Contain in Labelled, Sealed Container Classification->Containerize ConsultEHS Consult Institutional EHS Officer Containerize->ConsultEHS ProfessionalDisposal Arrange for Pickup by Licensed Hazardous Waste Contractor ConsultEHS->ProfessionalDisposal Primary Path Spill->Containerize No SmallSpill Small Spill (<5g) (In Fume Hood) Spill->SmallSpill Yes, Minor LargeSpill Large Spill (>5g) or Outside Hood Spill->LargeSpill Yes Neutralize On-Site Chemical Neutralization (See Protocol 4.2) SmallSpill->Neutralize Evacuate Evacuate Area & Contact EHS Emergency Line LargeSpill->Evacuate CollectResidue Collect Residue as Hazardous Waste Neutralize->CollectResidue CollectResidue->Containerize

Caption: Decision workflow for handling and disposing of 2-Hydrazinyl-4-methylphenol.

Step-by-Step Disposal Protocols

The mandated and safest method for disposal is through a certified environmental management company. On-site neutralization should only be attempted for trace amounts by trained personnel after a full risk assessment and with approval from an Environmental Health and Safety (EHS) officer.

Protocol 1: Containment and Professional Disposal (Primary Method)

This is the standard and required procedure for all but trace amounts of waste.

  • Waste Identification : This material must be classified as hazardous waste. Chemical waste generators are required to consult local, regional, and national regulations for complete classification.[4]

  • Segregation : Do not mix 2-Hydrazinyl-4-methylphenol waste with other waste streams, especially incompatible materials.[6] Keep it in its original container if possible.

  • Containment : If not in its original container, use a clearly labeled, sealable, and chemically compatible container. The label must read "Hazardous Waste" and include the chemical name: "2-Hydrazinyl-4-methylphenol".

  • Storage : Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is away from heat and incompatible materials.[3][4]

  • Arrange Disposal : Contact your institution's EHS department. They will coordinate with a licensed hazardous waste disposal contractor for pickup and final disposal, which is typically high-temperature incineration.[7]

Protocol 2: On-Site Chemical Neutralization (Expert Use, Trace Amounts Only)

This procedure aims to destroy the reactive hydrazine moiety through oxidation. This should only be performed as a last resort for trace residues (e.g., decontaminating glassware) inside a chemical fume hood.

Causality : The hydrazine functional group is susceptible to oxidation. A solution of sodium hypochlorite (bleach) can oxidize the hydrazine to nitrogen gas and water, rendering it less hazardous.

  • Preparation : Prepare a 10% aqueous solution of sodium hypochlorite (household bleach is typically 5-8%). Prepare a separate 5% aqueous solution of sodium thiosulfate.

  • Dilution : If neutralizing a small amount of a solution, dilute it with a large volume of water (at least 100-fold) in a suitable container within a fume hood.

  • Oxidation : Slowly, and with constant stirring, add the 10% sodium hypochlorite solution to the diluted waste. An excess of hypochlorite is needed. Monitor for any gas evolution or temperature increase.

  • Quenching : After the reaction has subsided (at least 2 hours), test for the presence of excess oxidizer using potassium iodide-starch paper (should turn blue). If positive, slowly add the 5% sodium thiosulfate solution until the test is negative.

  • Final Disposal : Neutralize the resulting solution to a pH between 6 and 8 using sodium bisulfate (for basic solutions) or sodium carbonate (for acidic solutions). The detoxified solution can then be drained into the sewer with copious amounts of water, pending local regulations and EHS approval.[7]

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : For any spill outside of a fume hood, or for large spills (>5g), evacuate the immediate area and alert colleagues and the institutional EHS emergency line.

  • Secure the Area : Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Contain the Spill : For small spills within a fume hood, cover the spill with an inert absorbent material like vermiculite, Chemizorb®, or dry sand.[4] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[3][4]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : The sealed container with the collected spill residue must be disposed of via the professional disposal protocol (Section 4.1).

By adhering to these stringent protocols, researchers can safely manage 2-Hydrazinyl-4-methylphenol, protecting themselves, their colleagues, and the environment from the significant risks posed by this class of compounds.

References

  • SAFETY DATA SHEET for a related Hydrazine compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]
  • Hydrazine (HSG 56, 1991). Inchem.org. [URL: http://www.inchem.org/documents/hsg/hsg/hsg056.htm]
  • SAFETY DATA SHEET for a related Phenol compound. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC119600050]
  • SAFETY DATA SHEET for 2-Amino-4-methylphenol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC157010250]
  • Safety Data Sheet for a related Phenol compound. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0093629-MSDS.pdf]
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema. [URL: https://www.arkema.
  • SAFETY DATA SHEET for a related Hydrazine compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/216046]
  • SAFETY DATA SHEET for 4-Chloro-2-methylphenol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC108980050]
  • SAFETY DATA SHEET for a related Hydrazine compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/215155]
  • Regulations and Guidelines Applicable to Hydrazine. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK217730/]
  • 2-Hydrazinyl-4-methylphenol Product Information. AiFChem. [URL: https://www.aifchem.com/product/235759-30-5.html]
  • 4-Methylphenol Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1319_msds.pdf]
  • SAFETY DATA SHEET for 2-Methoxy-4-methylphenol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC126280250]
  • MegaFLOC 891 Safety Data Sheet. Manufacturer publication. [URL: https://www.megna.com/sds/MegaFLOC%20891.pdf]
  • Hydrazine Fire Response Lake, MS Waste Management Plan. Center for Toxicology & Environmental Health (CTEH®). [URL: https://www.mdeq.ms.gov/wp-content/uploads/2017/05/Hydrazine-Fire-Response-Lake-MS-Waste-Management-Plan-Version-1.0.pdf]
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • Human health perspective on environmental exposure to hydrazines: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9717244/]
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf]
  • Fact sheet: 4-methylphenol (para-cresol). Government of Canada. [URL: https://www.canada.ca/en/environment-climate-change/services/environmental-contaminants/fact-sheets/4-methylphenol.html]

Sources

Handling

Personal protective equipment for handling 2-Hydrazinyl-4-methylphenol

Advanced Safety and Operational Guide for Handling 2-Hydrazinyl-4-methylphenol As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with bifunctional molecules. 2-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling 2-Hydrazinyl-4-methylphenol

As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with bifunctional molecules. 2-Hydrazinyl-4-methylphenol (CAS: 235759-30-5) is a prime example of a compound that requires advanced handling strategies. It combines the rapid dermal penetration and systemic toxicity of a phenol moiety with the mutagenic, sensitizing, and hemolytic properties of a phenylhydrazine derivative[1]. Handling this compound requires moving beyond standard laboratory safety protocols into targeted, chemically specific defense strategies.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first understand the causality of the chemical's hazards. Standard safety measures often fail because they do not account for the specific absorption mechanisms of these functional groups.

  • The Phenol Threat: Phenol derivatives are highly corrosive but possess a local anesthetic effect, meaning severe skin burns may initially be painless, delaying emergency response (2)[2]. More critically, phenols are rapidly absorbed through intact skin. Exposure to just 100 square inches of skin can be fatal in as little as 90 seconds due to systemic central nervous system (CNS), liver, and kidney toxicity (3)[3].

  • The Hydrazine Threat: Phenylhydrazine derivatives are suspected genetic mutagens and carcinogens (4)[4]. They are also potent skin sensitizers and can cause methemoglobinemia (severe blood toxicity) upon systemic absorption (5)[5].

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves provide a dangerous false sense of security against phenols. Nitrile is highly permeable to phenol and is explicitly not recommended for primary protection (6)[6].

Table 1: Required PPE and Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-glove system. Inner: 4-8 mil Nitrile. Outer: Utility-grade Butyl Rubber or Neoprene.Nitrile provides dexterity but fails against phenol. Butyl/neoprene provides the necessary chemical barrier against rapid dermal absorption[2][6].
Body Protection Fully buttoned lab coat + Butyl rubber or Neoprene chemical apron. Closed-toe shoes.Prevents aerosolized dust or accidental spills from penetrating standard woven lab coats and reaching the skin[2].
Eye/Face Protection Chemical splash goggles AND a full face shield.Protects mucous membranes from corrosive dust and prevents severe, irreversible eye damage[2].
Respiratory Certified Chemical Fume Hood. (If outside hood: NIOSH P100/Organic Vapor half-mask).Mitigates the inhalation of toxic, mutagenic dusts and vapors, preventing pulmonary edema[4].

Operational Workflow & Handling Protocol

HandlingWorkflow cluster_prep Phase 1: Preparation & PPE cluster_exec Phase 2: Execution cluster_disp Phase 3: Decontamination & Disposal Hood Verify Fume Hood (Face Velocity >100 fpm) Antidote Stage PEG 300/400 (Phenol Antidote) Hood->Antidote Gloves Double Glove: Inner Nitrile + Outer Butyl Antidote->Gloves Weigh Weigh in Enclosed Balance or Fume Hood Gloves->Weigh Transfer Transfer via Sealed Containers Weigh->Transfer Clean Decontaminate Surfaces (Soap & Water) Transfer->Clean Waste Collect as Hazardous Waste (No Oxidizers/Bases) Clean->Waste

Operational workflow for handling 2-Hydrazinyl-4-methylphenol, from preparation to disposal.

Step-by-Step Methodology:

  • Pre-Operational Setup: Before opening the container, verify that the chemical fume hood is fully operational. Crucial Step: Stage a bottle of Polyethylene Glycol (PEG 300 or 400) or undiluted Isopropyl Alcohol inside the hood. This is the specific, immediate antidote for phenol skin exposure[3].

  • Donning PPE: Apply inner nitrile gloves, lab coat, chemical apron, outer butyl gloves, goggles, and face shield[2].

  • Weighing and Transfer:

    • Weigh the compound exclusively inside the fume hood using an enclosed analytical balance or anti-static weigh boats to prevent dust aerosolization[4].

    • If transferring to an LC-MS or reaction vessel, dissolve the compound in the hood and transfer it as a sealed liquid solution.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with soapy water. Do not use water alone for initial wipe-downs if pure compound is spilled, as water enhances phenol absorption[3].

Emergency Response: The PEG Protocol

In the event of dermal exposure, standard chemical wash protocols (flushing with water) can actually accelerate the absorption of the phenol moiety.

SkinExposure Exposure Dermal Exposure Detected Remove Remove Contaminated Clothing Exposure->Remove WaterWarning AVOID Water Alone (Accelerates Absorption) Exposure->WaterWarning PEG Apply PEG 300/400 or Isopropanol Remove->PEG Wash Wash with Soapy Water (15+ Minutes) PEG->Wash Med Seek Medical Attention Wash->Med WaterWarning->Wash Only after PEG/Soap

Emergency dermal exposure response pathway highlighting the critical PEG decontamination step.

Step-by-Step Spill/Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Swab the affected area continuously with PEG 300/400 or undiluted isopropyl alcohol to extract the phenol from the skin (3)[3]. Only after PEG application should you wash continuously with SOAPY water for at least 15 minutes[3]. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve (7)[7].

  • Small Spills: Do not sweep dry dust. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), moisten slightly to prevent dust aerosolization, and scoop into a hazardous waste container[4][7].

Disposal and Waste Management Plan

2-Hydrazinyl-4-methylphenol is very toxic to aquatic life and must never be flushed down the sink or allowed to enter ground water systems (8)[8].

  • Segregation: Collect all solid and liquid waste in clearly labeled, high-density polyethylene (HDPE) or glass containers.

  • Incompatibilities: Strictly segregate this waste from strong oxidizing agents, strong bases, and strong acids, as these can trigger violent reactions or thermal decomposition releasing toxic fumes[3][4].

  • Labeling: Label the waste container with "Hazardous Waste: Toxic, Corrosive, Environmental Hazard (Phenol/Phenylhydrazine derivative)."

  • Disposal: Transfer to your institution's Environmental Health and Safety (EH&S) department for professional chemical incineration.

References

  • Washington State University. "Phenol Safety Handling". 6

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". 2

  • Flinn Scientific. "Phenol SDS". 3

  • Thermo Fisher Scientific. "Phenylhydrazine Safety Data Sheet". 7

  • Fisher Scientific. "Phenylhydrazine Hydrochloride SDS". 4

  • Ricca Chemical Company. "Safety Data Sheet". 5

  • Concordance Healthcare. "SDS for Phenol Solution".

  • CPAChem. "Safety Data Sheet - Phenylhydrazine". 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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